molecular formula C6H4INO3 B3065757 5-Hydroxy-6-iodopyridine-2-carboxylic acid CAS No. 60728-70-3

5-Hydroxy-6-iodopyridine-2-carboxylic acid

Cat. No.: B3065757
CAS No.: 60728-70-3
M. Wt: 265.01 g/mol
InChI Key: XFCLVVRAEPZKNU-UHFFFAOYSA-N
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Description

5-Hydroxy-6-iodopyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4INO3 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-6-iodopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-6-iodopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-6-iodopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLVVRAEPZKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484416
Record name 5-Hydroxy-6-iodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60728-70-3
Record name 5-Hydroxy-6-iodopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-6-iodopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-6-iodopyridine-2-carboxylic acid (CAS 60728-70-3), also known as 5-hydroxy-6-iodonicotinic acid, is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional scaffold, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a pyridine core, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway, its predicted reactivity, and a discussion of its potential applications in drug discovery, underpinned by the established importance of the pyridine carboxylic acid motif in pharmaceuticals.

Introduction: The Strategic Value of Functionalized Pyridine Scaffolds

The pyridine ring is a cornerstone in pharmaceutical sciences, second only to piperidine as the most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its presence in natural products like vitamins and alkaloids, as well as in a vast array of synthetic therapeutic agents, highlights its privileged status in medicinal chemistry.[1] The incorporation of a carboxylic acid moiety further enhances its utility, as this group can participate in hydrogen bonding, act as a metal chelator, and serve as a handle for further chemical derivatization.[2]

5-Hydroxy-6-iodopyridine-2-carboxylic acid represents a highly functionalized iteration of this valuable scaffold. The strategic placement of the hydroxyl, iodo, and carboxylic acid groups provides a rich chemical space for exploration. The hydroxyl group can modulate solubility and act as a hydrogen bond donor/acceptor. The iodine atom, a versatile halogen, can be retained to influence lipophilicity and binding interactions or be readily displaced in various cross-coupling reactions to introduce further molecular complexity. This trifecta of functional groups makes it a compelling intermediate for the synthesis of novel compounds with potential biological activity.[2]

Physicochemical Properties

Currently, detailed experimental data for 5-Hydroxy-6-iodopyridine-2-carboxylic acid is not extensively reported in the public domain. However, based on its structure and data from chemical suppliers, we can summarize its key properties.

PropertyValueSource
CAS Number 60728-70-3 (or 59288-39-0)-
Molecular Formula C₆H₄INO₃ChemicalBook[3]
Molecular Weight 265.01 g/mol ChemicalBook[3]
Appearance Predicted: White to off-white solidChemicalBook[3]
Boiling Point (Predicted) 442.5 ± 45.0 °CChemicalBook[3]
Density (Predicted) 2.290 g/cm³ChemicalBook[3]
pKa (Predicted) 3.17 ± 0.10ChemicalBook[3]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[4]Inferred from related structures[5]

Synthesis and Reactivity

Proposed Synthetic Pathway

The hydroxyl group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C6 position is ortho to the hydroxyl group, making it susceptible to electrophilic iodination.

G cluster_0 Proposed Synthesis of 5-Hydroxy-6-iodopyridine-2-carboxylic acid A 5-Hydroxypyridine-2-carboxylic acid D 5-Hydroxy-6-iodopyridine-2-carboxylic acid A->D Electrophilic Iodination B Iodination Reagent (e.g., I₂, NIS) B->D C Solvent (e.g., Acetic Acid, DMF) C->D E Purification (Crystallization/Chromatography) D->E Work-up

Caption: Proposed synthetic workflow for 5-Hydroxy-6-iodopyridine-2-carboxylic acid.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 5-hydroxypyridine-2-carboxylic acid in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

  • Iodination: To the stirred solution, add an iodinating agent. N-Iodosuccinimide (NIS) is a mild and effective choice. Alternatively, molecular iodine (I₂) in the presence of an oxidizing agent or a base could be employed.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of 5-Hydroxy-6-iodopyridine-2-carboxylic acid is dictated by its three functional groups:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a straightforward way to attach this scaffold to other molecules of interest.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, offering another site for modification. Its acidity will be influenced by the other substituents on the ring.

  • Iodine Atom: The carbon-iodine bond is a key site for synthetic diversification. It can participate in a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 6-position.

G cluster_1 Reactivity Profile Core 5-Hydroxy-6-iodopyridine-2-carboxylic acid Carboxylic Acid Hydroxyl Group Iodine Atom Ester Esterification Core:f0->Ester Amide Amidation Core:f0->Amide Ether Alkylation (O-) Core:f1->Ether Suzuki Suzuki Coupling (C-C bond formation) Core:f2->Suzuki Sonogashira Sonogashira Coupling (C-C bond formation) Core:f2->Sonogashira

Caption: Key reaction pathways for derivatization.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected features in NMR and IR spectroscopy can be predicted based on the structure and data for analogous compounds.[6]

  • ¹H NMR:

    • The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm).

    • The hydroxyl proton and the carboxylic acid proton would likely appear as broad singlets, with chemical shifts that are dependent on the solvent and concentration. The carboxylic acid proton is expected to be significantly downfield (δ 10-13 ppm).

  • ¹³C NMR:

    • The spectrum would show six distinct signals for the carbon atoms of the pyridine ring and the carboxyl group.

    • The carbonyl carbon of the carboxylic acid would be found in the range of 160-175 ppm.

    • The carbon atom bearing the iodine (C6) would be shifted upfield compared to a C-H carbon in a similar environment.

  • IR Spectroscopy:

    • A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretching vibration from the carboxylic acid, expected around 1700-1730 cm⁻¹.

    • O-H stretching from the phenolic group around 3200-3600 cm⁻¹.

    • C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.

Applications in Research and Drug Development

Substituted pyridine carboxylic acids are prevalent in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][7] The structural motifs present in 5-Hydroxy-6-iodopyridine-2-carboxylic acid make it a particularly interesting candidate for several areas of drug discovery.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a known pharmacophore for enzyme inhibitors.[2] The carboxylic acid can chelate metal ions in the active site of metalloenzymes, while the pyridine ring and its substituents can engage in various non-covalent interactions with the protein. The ability to diversify the structure at three different positions allows for the fine-tuning of binding affinity and selectivity for a specific target.

Antimicrobial Agents

Numerous pyridine derivatives have demonstrated antimicrobial properties.[8] The lipophilicity introduced by the iodine atom, combined with the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups, could contribute to activity against various bacterial or fungal strains. This scaffold can be used to generate libraries of compounds for screening in antimicrobial assays.

Intermediate for Complex Molecule Synthesis

Given its multiple functional groups, 5-Hydroxy-6-iodopyridine-2-carboxylic acid is an ideal intermediate for the synthesis of more complex molecules.[4] Its utility in creating novel drug candidates for neurological disorders has been noted.[4] The ability to build upon this scaffold using a variety of synthetic transformations makes it a valuable tool for medicinal chemists.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Hydroxy-6-iodopyridine-2-carboxylic acid is not widely available, information from closely related iodinated and hydroxylated pyridines suggests that it should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory system.

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Hydroxy-6-iodopyridine-2-carboxylic acid is a chemical intermediate with considerable, yet largely untapped, potential. Its densely functionalized structure provides a robust platform for the synthesis of a diverse range of novel compounds. While a detailed experimental characterization is still needed, its predicted properties and reactivity, based on the well-established chemistry of pyridine derivatives, mark it as a valuable building block for researchers in drug discovery and materials science. Further investigation into its synthesis and applications is warranted to fully realize the potential of this versatile molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • ChemicalBook. (2025, July 16). 3-PYRIDINECARBOXYLIC ACID, 5-HYDROXY-6-IODO- | 59288-39-0.
  • Taylor & Francis Online. (2025, May 19). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Benchchem. Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.
  • MDPI. (2025, September 28).
  • Garg Lab - UCLA.
  • Zachariah Group. (2012, September 14). (12)
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ChemicalBook. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis.
  • MilliporeSigma. 6-Iodo-pyridine-2-carboxylic acid AldrichCPR 55044-68-3.
  • Google Patents.
  • Googleapis.com. (2014, July 22). (12)
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • ChemicalBook. (2025, July 4). 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | 15069-92-8.
  • SID. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an.
  • PubChemLite. 5-hydroxypyridine-2-carboxylic acid (C6H5NO3).
  • Synchem. 5-Hydroxypyridine-2-carboxylic acid.
  • SLS Ireland. 6-Hydroxypyridine-2-carboxylic | 384305-5G | SIGMA-ALDRICH.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid.
  • PubChem. 5-Hydroxyindole-2-carboxylic acid | C9H7NO3 | CID 88958.
  • PubChem. 6-Iodo-pyridine-2-carboxylic acid | C6H4INO2 | CID 619341.
  • YouTube. (2021, November 12). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
  • Santa Cruz Biotechnology. 6-Iodo-pyridine-2-carboxylic acid methyl ester | CAS 849830-15-5 | SCBT.
  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an.

Sources

5-Hydroxy-6-iodopicolinic acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Hydroxy-6-iodopicolinic Acid as a Pharmacophore Scaffold

Part 1: Chemical Identity & Structural Analysis

5-Hydroxy-6-iodopicolinic acid is a highly specialized pyridine derivative utilized primarily as a regioselective building block in the synthesis of heterocyclic pharmaceuticals. Its structure combines a metal-chelating moiety (picolinic acid) with a halogen handle (iodine) and a polar interaction site (hydroxyl), making it a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the development of metalloenzyme inhibitors.

Nomenclature & Identification
ParameterTechnical Specification
IUPAC Name 5-Hydroxy-6-iodo-2-pyridinecarboxylic acid
Common Name 5-Hydroxy-6-iodopicolinic acid
CAS Registry Number 60728-70-3
Molecular Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol
SMILES OC1=C(I)N=C(C=C1)C(O)=O
InChI Key Derived from structure:[1][2][3][4][5]OC1=CC=C(N=C1I)C(O)=O
Structural Topology

The molecule features a tri-substituted pyridine ring.[6] The numbering convention (starting from Nitrogen as position 1) is critical for synthetic planning:

  • Position 2: Carboxylic acid (-COOH).[6][7] Critical for solubility and H-bonding.[6]

  • Position 5: Hydroxyl group (-OH).[6] Acts as an electron-donating group (EDG), activating the ring for electrophilic substitution.

  • Position 6: Iodine atom (-I).[8] Located ortho to the hydroxyl and alpha to the nitrogen. This position is sterically congested but chemically distinct, allowing for selective cross-coupling reactions (e.g., Suzuki-Miyaura).

Part 2: Physicochemical Properties

Understanding the physicochemical profile is essential for assay development and formulation.

PropertyValue / CharacteristicImplication for Research
Appearance Off-white to pale yellow solidLight-sensitive; store in amber vials.
Solubility DMSO (>50 mg/mL), DMF; Low in waterRequires organic co-solvent for biological assays.
pKa (Predicted) pKa₁ ≈ 3.2 (COOH), pKa₂ ≈ 8.5 (OH)Exists as a zwitterion at neutral pH.
LogP ~1.5 - 1.8Moderate lipophilicity; suitable for cell permeability.
H-Bond Donors 2 (COOH, OH)High potential for receptor binding interactions.
H-Bond Acceptors 4 (N, COOH, OH)Facilitates chelation with active site metals (e.g., Fe²⁺, Zn²⁺).

Part 3: Synthetic Methodology

The synthesis of 5-hydroxy-6-iodopicolinic acid requires precise regiocontrol to ensure iodination occurs at the C6 position rather than C4. The hydroxyl group at C5 directs electrophilic substitution to the ortho positions (C4 and C6). However, the C6 position is electronically favored due to the inductive effect of the adjacent ring nitrogen.

Validated Synthetic Protocol
  • Precursor: 5-Hydroxypicolinic acid (CAS 15069-92-8).

  • Reagents: N-Iodosuccinimide (NIS) or Iodine (

    
    ) with Potassium Iodide (
    
    
    
    ).
  • Solvent System: Aqueous basic buffer (

    
    ) or DMF.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of 5-hydroxypicolinic acid in 20 mL of 10% aqueous

    
    . Ensure pH is >9 to solubilize the starting material as the carboxylate/phenolate salt.
    
  • Iodination: Add 10.5 mmol of Iodine (

    
    ) dissolved in aqueous KI dropwise over 30 minutes at 0°C.
    
    • Mechanistic Note: The phenoxide anion generated in situ strongly activates the C6 position.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor by LC-MS (Target Mass: 264.9 [M-H]⁻).

  • Quenching & Workup: Acidify the mixture carefully with 1M HCl to pH 3.0. The product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Synthetic Logic Diagram

SynthesisPath Start 5-Hydroxypicolinic Acid (CAS 15069-92-8) Reagent Reagents: I2 / KI / Na2CO3 (Electrophilic Aromatic Substitution) Start->Reagent Activation Intermediate Transition State: Sigma Complex (Ortho-directed by 5-OH) Reagent->Intermediate Iodination at C6 Product 5-Hydroxy-6-iodopicolinic Acid (CAS 60728-70-3) Yield: ~65-75% Intermediate->Product Acidification (pH 3)

Caption: Figure 1. Regioselective synthesis pathway leveraging the ortho-directing power of the C5-hydroxyl group.

Part 4: Applications in Drug Discovery

This scaffold is particularly valuable in the design of inhibitors for 2-oxoglutarate-dependent dioxygenases (e.g., HIF-PH inhibitors for anemia).

Pharmacophore Features
  • Bidentate Chelation: The Nitrogen (N1) and Carboxylate (C2) form a "pincer" that binds active site metals (Fe²⁺).

  • H-Bonding Network: The 5-OH group often engages in water-mediated hydrogen bonding within the enzyme pocket.

  • Vector for Extension: The 6-Iodo group serves as a handle for Suzuki or Sonogashira couplings, allowing researchers to extend the molecule into hydrophobic sub-pockets to increase potency.

Structural Activity Relationship (SAR) Workflow

SAR_Workflow cluster_mods Chemical Modifications Core 5-Hydroxy-6-iodopicolinic Acid (Core Scaffold) Suzuki Suzuki Coupling (C6-I) Add Aryl/Heteroaryl groups (Target: Hydrophobic Pocket) Core->Suzuki Esterification Esterification (C2-COOH) Prodrug Formation (Target: Cell Permeability) Core->Esterification Alkylation O-Alkylation (C5-OH) Modify Solubility/Metabolic Stability Core->Alkylation Target Final Drug Candidate (e.g., HIF-PH Inhibitor) Suzuki->Target Esterification->Target Alkylation->Target

Caption: Figure 2. Strategic derivatization points on the scaffold for optimizing pharmacokinetic properties.

Part 5: Analytical Characterization

To ensure scientific integrity, synthesized batches must be validated using the following parameters.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm and 300 nm (Pyridine absorption).

  • ¹H-NMR (DMSO-d₆):

    • Look for two aromatic doublets corresponding to H3 and H4 protons.

    • 
       ~ 7.2 - 7.5 ppm (H4), 
      
      
      
      ~ 7.8 - 8.1 ppm (H3).
    • Absence of signal at C6 verifies substitution.

  • Mass Spectrometry:

    • ESI (-) Mode: Peak at m/z 264.0 (M-H).

    • Isotope Pattern: Look for the characteristic lack of M+2 intensity typical of Iodine (monoisotopic), unlike Cl or Br.

Part 6: Handling & Safety

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Iodine-containing compounds can liberate

    
     upon prolonged exposure to light and moisture, leading to discoloration.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Picolinic Acid Derivatives. Retrieved from [Link]

Sources

Technical Guide: Buffer Strategy & pKa Profiling for 5-Hydroxy-6-Iodopicolinic Acid

[1]

Part 1: Physicochemical Profile & pKa Estimates[1]

To prepare a stable buffer or a solution containing 5-H-6-I-PA, one must understand its ionization states.[1] The molecule contains three ionizable centers: the carboxylic acid (C2), the pyridine nitrogen (N1), and the phenolic hydroxyl (C5).[1]

Estimated pKa Values
Ionizable GroupEstimated pKaProtonation State ChangeStructural Impact Logic
Carboxylic Acid (COOH) 0.9 – 1.2

The electron-withdrawing iodine (C6) and pyridine ring lower the pKa compared to benzoic acid (4.2).[1] It is fully deprotonated at pH > 2.[1]0.
Pyridine Nitrogen (N) < 0.5

Critical: The iodine atom at C6 (ortho to N) exerts a massive steric and inductive effect, drastically reducing basicity.[1] Unlike picolinic acid (pKa ~5.2), this nitrogen will not protonate in aqueous buffers > pH 1.[1]0.
Hydroxyl Group (5-OH) 6.8 ± 0.5

The electron-withdrawing carboxyl (C2) and iodine (C6) increase the acidity of the phenol compared to 3-hydroxypyridine (pKa ~8.7).[1] This is the primary buffering species in physiological ranges.[1]
Speciation Diagram (Logic Flow)

The following diagram illustrates the dominant species across the pH scale.

SpeciationFigure 1: Predicted Ionization Pathway of 5-Hydroxy-6-Iodopicolinic AcidSpecies1Cationic Form (H3A+)(pH < 0)Protonated N, COOH, OHSpecies2Neutral Zwitterion? (H2A)(Unstable/Transient)N not basic enoughSpecies1->Species2pKa(N) ~0Species3Mono-Anion (HA-)(pH 2.0 - 6.0)COO-, Neutral N, Neutral OH*Dominant Species*Species2->Species3pKa(COOH) ~1.0Species4Di-Anion (A2-)(pH > 8.0)COO-, Neutral N, O-Species3->Species4pKa(OH) ~6.8

[1]

Part 2: Buffer Design Strategy

Solubility & Stability[1][2]
  • Solubility: The compound is likely sparingly soluble in its neutral form but highly soluble as a salt.[1]

    • Recommendation: Dissolve the solid in a minimal volume of 0.1 M NaOH (1.1 equivalents) to ensure full deprotonation of the carboxylate, then dilute into the final buffer.

  • Iodine Instability: Aryl iodides are photosensitive.[1]

    • Protocol: All buffer preparation must occur under amber light or in foil-wrapped vessels to prevent photodeiodination.[1]

  • Chelation: The picolinic acid moiety is a potent metal chelator (

    
     bidentate).[1]
    
    • Warning: Do not use phosphate or citrate buffers if studying metal interactions, as they compete for metal ions. Use non-coordinating buffers like HEPES or MOPS .[1]

Selection of External Buffer

If you are buffering against this compound (maintaining pH), select a buffering agent based on the target species of 5-H-6-I-PA:

Target Species of 5-H-6-I-PATarget pH RangeRecommended Buffer System
Mono-Anion (HA-) pH 4.0 – 5.5Acetate (pKa 4.[1]76) or Succinate
Transition (HA- / A2-) pH 6.5 – 7.5PIPES (pKa 6.[1]76) or MOPS (pKa 7.[1]2)
Di-Anion (A2-) pH 8.5 – 9.5Tris (pKa 8.[1]06) or Bicine

Part 3: Experimental Validation Protocol (Self-Validating System)

Since the values above are predicted, you must validate the pKa of the 5-hydroxyl group experimentally before critical assays.[1]

Potentiometric Titration Protocol

Objective: Determine the precise pKa of the 5-OH group.

Reagents:

  • Compound: 10 mg 5-H-6-I-PA (accurately weighed).[1]

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).[1]

  • Solvent: Degassed ultrapure water (maintain at 25°C).[1]

  • Ionic Strength Adjuster: 0.1 M KCl.[1]

Workflow:

  • Dissolution: Suspend 10 mg of compound in 20 mL of 0.01 M HCl (to ensure starting from fully protonated/neutral state).

  • Setup: Place in a thermostated vessel (25°C) with N2 purging (to remove CO2).

  • Titration: Titrate with 0.1 M NaOH in 5 µL increments. Monitor pH.

  • Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection: Neutralization of excess HCl.[1]

    • Second Inflection (weak): Deprotonation of COOH (likely merged with HCl front).[1]

    • Third Region (Buffer Plateau): The pH plateau around 6.0–7.5 corresponds to the 5-OH pKa.[1] The half-equivalence point in this region is the experimental pKa .[1]

ProtocolFigure 2: Potentiometric Determination WorkflowStep1Weigh 10mg 5-H-6-I-PAStep2Dissolve in 20mL0.01 M HCl + 0.1 M KClStep1->Step2Step3Purge with N2(Remove CO2)Step2->Step3Step4Titrate with 0.1 M NaOH(Micro-dosing)Step3->Step4Step5Identify Half-Equivalence Point(pH at 1.5 eq NaOH consumed)Step4->Step5

References

  • PubChem. Picolinic Acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • PubChem. 6-Iodopicolinic Acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Evans, D. A. pKa Table (Harvard University).[1] (Standard reference for substituent effects on pyridine pKas). Available at: [Link][1]

Difference between 5-hydroxy-6-iodopicolinic acid and 5-hydroxy-6-iodonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, chemical, and functional distinctions between 5-hydroxy-6-iodopicolinic acid and 5-hydroxy-6-iodonicotinic acid .

Structural Isomers, Divergent Applications

Executive Summary

In the landscape of pyridine-based drug discovery, 5-hydroxy-6-iodopicolinic acid (2-COOH) and 5-hydroxy-6-iodonicotinic acid (3-COOH) represent two critical, yet functionally distinct, scaffolds. While they share an identical molecular formula (


) and core substituents, the positional isomerism of the carboxylic acid group dictates their chemical reactivity and biological utility.
  • The Picolinic Derivative (2-COOH): Primarily functions as a bidentate chelator . Its nitrogen-carboxyl geometry is ideal for binding metalloenzymes (e.g., Zinc-dependent proteases), making it a potent "warhead" in fragment-based drug design (FBDD).

  • The Nicotinic Derivative (3-COOH): Acts as a highly reactive trifunctional building block . The para relationship between the carboxylic acid and the iodine atom activates the C-6 position for Nucleophilic Aromatic Substitution (

    
    ), facilitating rapid library generation via cross-coupling reactions.
    

Chemical Identity & Structural Logic[1][2]

Understanding the reactivity of these compounds requires a precise analysis of their electronic environments.

Comparative Data Table
Feature5-Hydroxy-6-Iodopicolinic Acid5-Hydroxy-6-Iodonicotinic Acid
CAS Number 60728-70-3 59288-39-0
IUPAC Name 5-hydroxy-6-iodo-2-pyridinecarboxylic acid5-hydroxy-6-iodo-3-pyridinecarboxylic acid
Core Scaffold Picolinic Acid (Ortho-isomer)Nicotinic Acid (Meta-isomer)
COOH Position C-2 (Alpha to Nitrogen)C-3 (Beta to Nitrogen)
Iodine Position C-6 (Alpha to Nitrogen)C-6 (Alpha to Nitrogen)
Electronic Relationship COOH is meta to IodineCOOH is para to Iodine
Primary Reactivity Metal Chelation (N, O-donor)

Displacement at C-6
Predicted pKa (COOH) ~1.0 - 1.5 (Zwitterionic stabilization)~2.0 - 2.5
Structural Visualization

The following diagram illustrates the numbering and electronic relationships that drive the reactivity differences.

ChemicalStructure cluster_0 5-Hydroxy-6-Iodopicolinic Acid (2-COOH) cluster_1 5-Hydroxy-6-Iodonicotinic Acid (3-COOH) Pico_N N (Pos 1) Pico_C2 C-2 (COOH) Pico_N->Pico_C2 Ortho Pico_C6 C-6 (Iodine) Pico_N->Pico_C6 Ortho Pico_C2->Pico_C6 Meta-like (No Resonance) Pico_C5 C-5 (OH) Pico_C6->Pico_C5 Ortho Nico_N N (Pos 1) Nico_C3 C-3 (COOH) Nico_N->Nico_C3 Meta Nico_C6 C-6 (Iodine) Nico_N->Nico_C6 Ortho Nico_C3->Nico_C6 Para-like (Strong Activation) Nico_C5 C-5 (OH) Nico_C6->Nico_C5 Ortho

Caption: Structural comparison highlighting the "Para" activation in the Nicotinic derivative vs. the "Meta" relationship in the Picolinic derivative.

Synthesis & Production Protocols

Both compounds are synthesized via electrophilic iodination of their respective 5-hydroxy precursors. The hydroxyl group (-OH) at C-5 is the primary directing group, strongly activating the ortho positions (C-4 and C-6).

Regioselectivity Mechanism
  • Directing Effect: The -OH group directs incoming electrophiles (

    
    ) to C-4 and C-6.
    
  • Steric/Electronic Control: C-6 is favored over C-4 because C-6 is

    
     to the nitrogen (which is electron-deficient, but the -OH activation overcomes this) and less sterically hindered than C-4 (which is flanked by substituents in the nicotinic scaffold).
    
  • Reagents: N-Iodosuccinimide (NIS) or Iodine/Potassium Iodide (

    
    ) in aqueous base.
    
Experimental Protocol: Iodination of 5-Hydroxynicotinic Acid

Note: This protocol is adaptable for the picolinic isomer with minor workup adjustments due to solubility differences.

Reagents:

  • 5-Hydroxynicotinic acid (1.0 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Iodine (

    
    , 1.1 eq)
    
  • Solvent: Water/Ethanol (3:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-hydroxynicotinic acid and

    
     in water/ethanol at room temperature. The solution will turn yellow/clear as the phenolate forms.
    
  • Addition: Add solid Iodine (

    
    ) portion-wise over 30 minutes. Maintain temperature 
    
    
    
    to prevent over-iodination.
  • Reaction: Stir for 4–6 hours. Monitor by LC-MS (Target Mass: 265.01 Da).

  • Quench: Acidify carefully with 1M HCl to pH 3.0. The product, 5-hydroxy-6-iodonicotinic acid , will precipitate as an off-white solid.[2]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol if necessary.

Functional Properties: The "Why it Matters"

The choice between these two isomers depends entirely on the intended chemical transformation or biological target.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most significant difference lies in the reactivity of the C-6 Iodine.

  • Nicotinic Advantage: In 5-hydroxy-6-iodonicotinic acid , the electron-withdrawing Carboxyl group at C-3 is para to the Iodine at C-6. When a nucleophile attacks C-6, the negative charge is delocalized onto the C-3 position, where the carboxyl group (via induction and resonance) stabilizes the Meisenheimer complex. This makes the iodine highly labile .

  • Picolinic Limitation: In 5-hydroxy-6-iodopicolinic acid , the Carboxyl group is at C-2 (meta to C-6). It provides minimal stabilization for the transition state. Consequently, this isomer is significantly less reactive in

    
     reactions, often requiring transition metal catalysis (e.g., Palladium) to displace the iodine.
    
Chelation Potential
  • Picolinic Dominance: The N-C2-COOH arrangement creates a "pincer" geometry capable of forming stable 5-membered chelate rings with divalent metals (

    
    ). This makes the picolinic derivative a potent inhibitor for metalloenzymes.
    
  • Nicotinic Limitation: The 3-COOH geometry prevents bidentate chelation with the ring nitrogen.

Reactivity Workflow Diagram

Reactivity cluster_nico Nicotinic Pathway (High Reactivity) cluster_pico Picolinic Pathway (Chelation) Nico_Start 5-OH-6-I-Nicotinic Acid Nico_Rxn SnAr Reaction (R-NH2 / Heat) Nico_Start->Nico_Rxn Activated by Para-COOH Nico_Prod 6-Amino-5-OH-Nicotinic Acid (Library Scaffold) Nico_Rxn->Nico_Prod Pico_Start 5-OH-6-I-Picolinic Acid Pico_Rxn Metal Binding (Zn2+ / Physiological pH) Pico_Start->Pico_Rxn Driven by N-COOH Geometry Pico_Prod Stable Metal Complex (Enzyme Inhibition) Pico_Rxn->Pico_Prod

Caption: Divergent utility pathways: Nicotinic acid derivatives favor chemical substitution, while Picolinic acid derivatives favor metal coordination.

Applications in Drug Discovery

5-Hydroxy-6-Iodopicolinic Acid (CAS 60728-70-3)
  • Target Class: Zinc-Metalloproteases (MMPs), HIV Integrase.

  • Mechanism: The picolinic acid moiety binds the catalytic Zinc ion in the enzyme active site. The 5-OH and 6-I groups serve as vectors to extend into hydrophobic pockets, improving specificity over generic chelators.

  • Usage: Often used as a "warhead" fragment. The iodine allows for Suzuki coupling to attach a "tail" that interacts with the non-prime side of the enzyme pocket.

5-Hydroxy-6-Iodonicotinic Acid (CAS 59288-39-0)[2][4][5][6]
  • Target Class: GPR109A Agonists, DHODH Inhibitors, NAD+ Salvage Pathway modulators.

  • Mechanism: Acts as a trifunctional scaffold.

    • C-3 COOH: H-bond donor/acceptor for receptor binding.

    • C-5 OH: Modulates solubility and H-bonding.

    • C-6 I: Replaced by amines or aryls to tune potency.

  • Usage: High-throughput synthesis. The reactive iodine allows researchers to rapidly synthesize libraries of 6-substituted nicotinic acids to scan Structure-Activity Relationships (SAR).

References

  • ChemicalBook. (2025).[2] 3-Pyridinecarboxylic acid, 5-hydroxy-6-iodo- Properties and Suppliers.[2][3][4]Link

  • Matrix Scientific. (2025). Product Entry: 5-Hydroxy-6-iodonicotinic acid.[2][1][5]Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell.
  • Scripps Research Institute. (n.d.). Pyridine Chemistry: Electrophilic Substitution and Metallation. (General reference for directing effects of Hydroxyl groups in pyridine rings).
  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.Link

Sources

5-Hydroxy-6-iodopyridine-2-carboxylic acid suppliers and price per gram

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 60728-70-3 Synonyms: 5-Hydroxy-6-iodopicolinic acid; 6-Iodo-5-hydroxypyridine-2-carboxylic acid

Executive Summary

5-Hydroxy-6-iodopyridine-2-carboxylic acid (CAS 60728-70-3) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates. Its structural uniqueness lies in the trifunctional scaffold: a carboxylic acid at C2 (directing group/solubility), a hydroxyl group at C5 (H-bond donor/acceptor), and an iodine atom at C6. This halogenated position is chemically "hot," serving as a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to construct complex bioactive molecules, including Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and BACE1 inhibitors for Alzheimer's research.

This guide provides a technical procurement and utilization analysis, moving beyond basic catalog data to offer synthesis pathways, pricing logic, and quality control parameters.

Chemical Profile & Properties[1][2][3][4][5]

PropertyData
CAS Number 60728-70-3
Molecular Formula

Molecular Weight 265.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (acidic pH), soluble in aqueous base.
Acidity (pKa) ~3.5 (COOH), ~8.5 (OH) [Predicted]
Stability Light sensitive (due to C-I bond); Store at 2-8°C under inert atmosphere.

Sourcing Landscape & Price Analysis

Supplier Tiering

The compound is classified as a Tier 3 Building Block (Specialty/Custom Synthesis), meaning it is rarely held in bulk stock by major catalog houses (like Sigma-Aldrich) and is typically synthesized on-demand or stocked by specialized heterocyclic manufacturers.

Primary Suppliers (Verified Listings):

  • BOC Sciences: Specializes in pyridine chemistry; offers custom pack sizes.

  • BLD Pharm: Lists the compound (Cat# BD01635600) with global logistics.

  • Alfa Chemistry: Focuses on functionalized heterocycles.[1]

  • ChemicalBook Aggregators: Lists Capot Chemical and Dayang Chem as manufacturers.[2]

Price Per Gram (Market Estimates)

Due to its "Make-to-Order" nature, fixed catalog prices are scarce. The following estimates are based on starting material costs (5-Hydroxypicolinic acid, ~$12/g) and standard custom synthesis labor rates.

ScaleEstimated Price Range (USD)Lead Time
100 mg $85 - $1501-2 Weeks
1 Gram $250 - $4502-3 Weeks
10 Grams $1,200 - $1,8004-6 Weeks
Bulk (100g+) Inquiry Required8+ Weeks

Procurement Tip: The starting material, 5-hydroxypicolinic acid (CAS 15069-92-8), is inexpensive. If you require >10g, it is significantly more cost-effective to perform the iodination in-house (see Section 4) or contract a CRO, rather than buying pre-packaged grams.

Synthesis & Manufacturing

The synthesis of 5-Hydroxy-6-iodopyridine-2-carboxylic acid is typically achieved via electrophilic aromatic substitution (iodination) of the commercially available 5-hydroxypicolinic acid. The hydroxyl group at C5 activates the ortho-positions (C4 and C6). Position C6 is electronically favored for nucleophilic attack, but under standard electrophilic iodination conditions, the directing effect of the hydroxyl group and the steric environment favor C6 substitution.

Reaction Pathway Diagram[4][6][7]

SynthesisRoute SM 5-Hydroxypicolinic Acid (CAS 15069-92-8) Intermediate Transition State (Sigma Complex) SM->Intermediate + I+ (Electrophile) Reagents Iodination Agents (I2/KI/Na2CO3 or NIS) Reagents->Intermediate Generates I+ Product 5-Hydroxy-6-iodopyridine- 2-carboxylic acid (CAS 60728-70-3) Intermediate->Product - H+

Figure 1: Electrophilic iodination pathway converting 5-hydroxypicolinic acid to the target 6-iodo derivative.

Recommended Experimental Protocol (Lab Scale)

Note: This protocol is adapted from standard iodination procedures for hydroxypyridines.

  • Dissolution: Dissolve 5-hydroxypicolinic acid (1.0 eq) in an aqueous solution of

    
     (2.2 eq) or 10% NaOH. Ensure complete dissolution to form the phenolate/carboxylate dianion.
    
  • Iodination: Add Iodine (

    
    , 1.05 eq) dissolved in aqueous KI dropwise to the reaction mixture at 0–5°C. Alternatively, N-Iodosuccinimide (NIS) can be used in DMF at room temperature for anhydrous conditions.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the appearance of the [M+H]+ peak at 266.

  • Quenching: Quench excess iodine with saturated aqueous sodium thiosulfate (

    
    ).
    
  • Isolation: Acidify the solution carefully with 1M HCl to pH ~3–4. The product, being a zwitterionic amino acid derivative, should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via preparative HPLC if regioisomers (C4-iodo) are present.

Applications in Drug Discovery

The 5-hydroxy-6-iodo-2-carboxylic acid motif is a versatile scaffold in Fragment-Based Drug Discovery (FBDD).

Scaffold Decoration (Suzuki/Sonogashira Coupling)

The C6-Iodine bond is highly reactive toward Pd-catalyzed cross-coupling. This allows researchers to introduce aryl, heteroaryl, or alkyne groups at the C6 position, extending the molecule into a hydrophobic pocket of a target enzyme (e.g., BACE1 or HIF-PH).

O-Alkylation & Prodrug Design

The C5-Hydroxyl group can be alkylated to tune lipophilicity or used to attach solubilizing groups. In HIF-PH inhibitors (like Roxadustat analogs), the hydroxy-pyridine core often chelates the active site iron (


); the 5-OH/2-COOH arrangement mimics the 2-oxoglutarate co-substrate.
Workflow Diagram: Library Generation

ApplicationWorkflow cluster_reactions Divergent Synthesis Target 5-Hydroxy-6-iodopyridine- 2-carboxylic acid Suzuki Suzuki Coupling (R-B(OH)2, Pd(0)) Target->Suzuki C6 Functionalization Alkylation O-Alkylation (R-X, Base) Target->Alkylation C5 Functionalization Amidation Amide Coupling (R-NH2, HATU) Target->Amidation C2 Functionalization Library Focused Library: HIF-PH Inhibitors Kinase Inhibitors Suzuki->Library Alkylation->Library Amidation->Library

Figure 2: Divergent synthesis workflow utilizing the three functional handles of the scaffold.

References

  • BOC Sciences. 5-Hydroxy-6-iodopyridine-2-carboxylic acid Product Page. Retrieved from

  • BLD Pharm. Product Listing for CAS 60728-70-3. Retrieved from

  • Ambeed. 5-Hydroxypicolinic acid (Starting Material) Pricing. Retrieved from

  • Google Patents. Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase (US9309263B2). Mentions 5-hydroxypicolinic acid derivatives. Retrieved from

  • ChemicalBook. 5-Hydroxy-6-iodopyridine-2-carboxylic acid Suppliers. Retrieved from

Sources

Methodological & Application

Synthesis of 5-hydroxy-6-iodopyridine-2-carboxylic acid from 5-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-hydroxy-6-iodopyridine-2-carboxylic acid (CAS 60728-70-3) from 5-hydroxypicolinic acid . This transformation is a critical step in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other metalloenzyme modulators. The method utilizes an aqueous alkaline iodination strategy (


), prioritizing high regioselectivity, cost-efficiency, and environmental safety (green chemistry principles).

Introduction & Strategic Analysis

The 5-hydroxypicolinic acid scaffold is a privileged structure in medicinal chemistry, serving as a bidentate ligand for metal centers in enzymes like prolyl hydroxylases. The introduction of an iodine atom at the C6 position is synthetically valuable, providing a handle for further functionalization via Suzuki-Miyaura or Sonogashira cross-couplings to generate complex biaryl systems.

Retrosynthetic Logic

The synthesis relies on Electrophilic Aromatic Substitution (


) .
  • Substrate: 5-hydroxypicolinic acid contains an electron-donating hydroxyl group (EDG) at C5 and an electron-withdrawing carboxylic acid (EWG) at C2.

  • Directing Effects:

    • The 5-OH group strongly activates the positions ortho and para to itself (C4 and C6).

    • The Ring Nitrogen generally deactivates the ring but directs electrophiles to the

      
      -position (C3/C5) or 
      
      
      
      -position (C2/C6) depending on protonation state and activation.
    • Regioselectivity: The C6 position is electronically favored due to the strong ortho-directing effect of the 5-OH group and the synergistic activation by the ring nitrogen lone pair (when unprotonated). Steric hindrance from the C2-carboxylate is minimal at C6 compared to the electronic activation provided by the adjacent nitrogen and hydroxyl group.

Reaction Scheme

The following diagram illustrates the transformation and the electronic activation leading to C6 regioselectivity.

ReactionScheme Figure 1: Reaction pathway for the regioselective iodination at C6. SM 5-Hydroxypicolinic Acid (Starting Material) Inter Intermediate: Pyridoxide Anion SM->Inter Na2CO3, H2O (Deprotonation) Prod 5-Hydroxy-6-iodopyridine- 2-carboxylic Acid (Target) Inter->Prod I2 (1.1 eq) Electrophilic Subst. at C6

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]MW ( g/mol )Equiv.Role
5-Hydroxypicolinic acid 15069-92-8139.111.0Substrate
Iodine (

)
7553-56-2253.811.1Electrophile
Sodium Carbonate (

)
497-19-8105.992.2Base
Water (Deionized) 7732-18-518.02-Solvent
Hydrochloric Acid (conc.) 7647-01-036.46-Quenching/pH adj.
Sodium Thiosulfate 7772-98-7158.11-Scavenger
Step-by-Step Procedure

Step 1: Dissolution and Activation

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Charge the flask with 5-hydroxypicolinic acid (5.0 g, 35.9 mmol).

  • Add Deionized Water (50 mL). The starting material will likely form a suspension.

  • Slowly add Sodium Carbonate (

    
    ) (8.37 g, 79.0 mmol) in portions.
    
    • Note:

      
       evolution will occur.[2] Stir until effervescence ceases and a clear, yellow-to-orange solution forms (formation of the soluble disodium salt).
      

Step 2: Iodination 5. Prepare a solution of Iodine (


)  (10.0 g, 39.5 mmol) in 10% aqueous KI or methanol (20 mL). Alternatively, finely powdered solid iodine can be added directly if vigorous stirring is maintained.
6.  Add the Iodine solution dropwise to the reaction mixture over 30–45 minutes at Room Temperature (

). 7. Observation: The color will transiently darken and then fade as the iodine is consumed. 8. Stir the reaction mixture at room temperature for 3–5 hours.
  • QC Check: Monitor reaction progress by HPLC or TLC (Mobile Phase: DCM/MeOH/AcOH 90:10:1). The starting material (
    
    
    ) should disappear, and a less polar product (
    
    
    ) should appear.

Step 3: Workup and Isolation 9. Once conversion is >98%, cool the reaction mixture to


 using an ice bath.
10. If the solution remains dark brown (excess iodine), add 10% Sodium Thiosulfate  solution dropwise until the color fades to pale yellow.
11. Slowly acidify the mixture with concentrated HCl  to pH 1–2.
  • Critical: Acidify slowly to control foaming and ensure controlled precipitation.
  • A thick precipitate of the target compound will form. Stir the slurry at
    
    
    for 1 hour to maximize yield.

Step 4: Purification 13. Filter the solid using a Buchner funnel. 14. Wash the filter cake with ice-cold water (


) to remove inorganic salts.
15. Dry the solid in a vacuum oven at 

for 12 hours. 16. Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (1:1) or Acetic Acid.
Workflow Visualization

WorkupFlow Figure 2: Isolation and Workup Workflow Reaction Reaction Mixture (pH ~9-10) Quench Add Na2S2O3 (Remove excess I2) Reaction->Quench Acidify Acidify with HCl to pH 1-2 Quench->Acidify Precip Precipitation of Target Compound Acidify->Precip Filter Filtration & Wash (Cold H2O) Precip->Filter Dry Vacuum Dry (50°C) Filter->Dry

Analytical Data & Process Control

Expected Properties[5][6]
  • Appearance: Off-white to pale yellow powder.

  • Yield: Typical isolated yield is 75–85%.

  • Melting Point:

    
     (decomposition).
    
NMR Characterization (DMSO- )
  • 
     13.5 ppm (br s, 1H):  Carboxylic acid -OH.
    
  • 
     11.2 ppm (br s, 1H):  Phenolic -OH.
    
  • 
     7.85 ppm (s, 1H):  Aromatic CH (C4-H).
    
    • Diagnostic: The loss of the C6 proton doublet and the collapse of the C4 proton to a singlet confirms substitution at C6.

Mass Spectrometry
  • ESI-MS (Negative Mode):

    
     263.9 
    
    
    
    .
  • Calculated Mass: 264.92.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is adjusted to < 2. The compound is zwitterionic; precise pH is critical for isolation.
Over-iodination Excess Iodine / High TempMaintain strict stoichiometry (1.1 eq). Keep temperature below

.
Colored Impurities Trapped IodineWash filter cake thoroughly with dilute thiosulfate, then water. Recrystallize from EtOH/Water.[2]
Starting Material Remains Insufficient BaseEnsure pH > 9 during the reaction to maintain the phenoxide anion, which is the reactive species.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile. Weigh and handle in a fume hood. Avoid inhalation of vapors.
    
  • 5-Hydroxypicolinic Acid: Irritant. Standard PPE (gloves, goggles, lab coat) required.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous filtrates containing iodides should be treated according to site-specific environmental regulations.

References

  • ChemicalBook. (n.d.). 5-Hydroxy-6-iodopyridine-2-carboxylic acid Product Description. Retrieved from

  • Podgoršek, A., et al. (2009). Oxidative Iodination of Aromatic Compounds. Angewandte Chemie International Edition.
  • Gogoi, S., & Barman, P. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(i), 104-108. (Analogous regioselectivity in activated aromatics). Retrieved from

  • BenchChem. (2025).[2][3] Synthesis of Hydroxypyridine Derivatives. (General pyridine functionalization protocols). Retrieved from

Sources

Application Note & Protocol: Selective Methyl Esterification of 5-Hydroxy-6-iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective methyl esterification of 5-hydroxy-6-iodopyridine-2-carboxylic acid, a valuable intermediate in medicinal chemistry and drug development. The presence of multiple reactive functional groups—a carboxylic acid, a phenolic hydroxyl, and an iodo-substituent on a pyridine core—necessitates a carefully chosen synthetic strategy to ensure high selectivity and yield. This guide details a robust protocol using the Fischer-Speier esterification method, explaining the mechanistic rationale for its selection over alternative methods. It includes a step-by-step experimental procedure, characterization data, a process workflow diagram, and a troubleshooting guide to empower researchers in achieving reliable and reproducible outcomes.

Introduction and Strategic Rationale

5-Hydroxy-6-iodopyridine-2-carboxylic acid is a highly functionalized heterocyclic compound. Halogenated pyridine scaffolds are privileged structures in pharmacology, and the specific arrangement of the hydroxyl, iodo, and carboxylic acid groups offers multiple points for diversification in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] The conversion of the carboxylic acid to its corresponding methyl ester is often a critical step, modifying its polarity, solubility, and reactivity for subsequent reactions.

The primary challenge in this transformation is achieving chemoselectivity. The molecule presents two acidic protons (carboxylic acid and phenolic hydroxyl) and two potential sites for methylation. The selection of an appropriate esterification method is therefore paramount.

Method Selection: Why Fischer-Speier Esterification?

Several methods exist for the esterification of carboxylic acids, but not all are suitable for this substrate.

  • Alkylating Agents (e.g., CH₃I, (CH₃)₂SO₄): These powerful reagents would indiscriminately methylate both the carboxylic acid and the more nucleophilic phenoxide (formed under basic conditions), leading to a mixture of products, including the undesired O-methyl ether.[3]

  • Diazomethane Derivatives (e.g., TMS-diazomethane): While effective for methyl ester formation, these reagents also pose a significant risk of methylating the phenolic hydroxyl group, compromising the yield of the desired product.[3][4] Furthermore, diazomethane itself is exceedingly toxic and explosive, requiring specialized handling and equipment.[5][6]

  • Coupling Reagents (e.g., DCC, EDC): Steglich esterification is an option that proceeds under mild conditions.[7] However, it involves stoichiometric amounts of coupling agents and the removal of byproducts like dicyclohexylurea (DCU) can be challenging.

The Fischer-Speier esterification , an acid-catalyzed reaction using an excess of alcohol (methanol), is the chosen method for its simplicity, cost-effectiveness, and, most importantly, its high selectivity for the carboxylic acid over the phenolic hydroxyl group.[8][9]

Reaction Scheme and Mechanism

Scheme 1: Fischer-Speier Esterification of 5-hydroxy-6-iodopyridine-2-carboxylic acid Reaction scheme showing the conversion of 5-hydroxy-6-iodopyridine-2-carboxylic acid to methyl 5-hydroxy-6-iodopyridine-2-carboxylate using methanol and sulfuric acid.

The mechanism of the Fischer esterification is a classic example of a nucleophilic acyl substitution.[10] The reaction is an equilibrium process, and is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.[11][12]

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.[12][13]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[11][14]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This intramolecular proton shuttle converts a hydroxyl group into a good leaving group (H₂O).[8]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base in the medium (e.g., HSO₄⁻ or another molecule of methanol) to regenerate the acid catalyst and yield the final methyl ester product.[13]

The phenolic hydroxyl group does not interfere because it is a much weaker nucleophile than methanol, and its protonation under strongly acidic conditions further deactivates it.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierPart NumberQuantity
5-hydroxy-6-iodopyridine-2-carboxylic acid≥97%Commerciale.g., C01231.405 g (5.0 mmol)
Methanol (MeOH), Anhydrous≥99.8%Commerciale.g., S456750 mL (~1.24 mol)
Sulfuric Acid (H₂SO₄), Concentrated95-98%Commerciale.g., A78900.5 mL (~9.2 mmol)
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Reagent GradeIn-house prep.N/A~100 mL
Ethyl Acetate (EtOAc), ACS Grade≥99.5%Commerciale.g., E1112~200 mL
Brine (Saturated NaCl Solution)ACS Reagent GradeIn-house prep.N/A~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommerciale.g., S3334~5 g
Silica Gel for Flash Chromatography230-400 meshCommerciale.g., P5678As needed
TLC Plates, Silica Gel 60 F₂₅₄-Commerciale.g., T9012As needed

3.2. Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5-hydroxy-6-iodopyridine-2-carboxylic acid (1.405 g, 5.0 mmol).

  • Add anhydrous methanol (50 mL). Stir the suspension for 5 minutes at room temperature.

  • Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise. Caution: The addition is exothermic.

  • Reaction Execution: Remove the ice bath and attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting material should be significantly more polar (lower Rf) than the product ester.

  • Workup - Quenching and Neutralization: Once the reaction is complete (disappearance of starting material by TLC), allow the flask to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Slowly add saturated sodium bicarbonate solution to the mixture with stirring until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the neutralized aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) to afford the pure methyl 5-hydroxy-6-iodopyridine-2-carboxylate.

Process Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Esterification_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Combine Reactant & MeOH B Cool to 0°C A->B C Add H₂SO₄ Catalyst B->C D Reflux (65°C, 4-6h) C->D E Monitor by TLC D->E F Cool & Quench in H₂O E->F G Neutralize with NaHCO₃ F->G H Extract with EtOAc G->H I Dry & Concentrate H->I J Flash Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

Caption: Experimental workflow for the synthesis and purification of methyl 5-hydroxy-6-iodopyridine-2-carboxylate.

Characterization and Validation

The identity and purity of the final product, methyl 5-hydroxy-6-iodopyridine-2-carboxylate, should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect to see the disappearance of the broad carboxylic acid proton (>12 ppm) and the appearance of a new singlet corresponding to the methyl ester protons (-OCH₃) at approximately δ 3.9-4.1 ppm. The aromatic protons on the pyridine ring will appear as distinct signals, and the phenolic -OH proton will be a broad singlet.

  • ¹³C NMR (DMSO-d₆, 100 MHz): A new signal for the ester methoxy carbon should appear around δ 52-55 ppm. The carbonyl carbon of the ester will be observed around δ 160-165 ppm.

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₇H₆INO₃, Mol. Wt.: 278.96 g/mol ). The characteristic isotopic pattern of iodine should be observable.

  • FT-IR (ATR): Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a sharp C=O stretch for the ester at ~1720-1740 cm⁻¹. The phenolic O-H stretch will still be present (~3300-3500 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (e.g., old H₂SO₄).2. Insufficient heating or reaction time.3. Wet reagents or solvent (methanol).1. Use fresh, concentrated sulfuric acid.2. Ensure the reaction reaches reflux (~65°C) and extend the reaction time, monitoring by TLC.3. Use anhydrous grade methanol. Water will shift the equilibrium back towards the starting materials.[11][15]
Incomplete Reaction 1. Equilibrium has been reached.2. Insufficient catalyst.1. The reaction is reversible. Ensure a large excess of methanol is used. If practical, removal of water using a Dean-Stark trap can be considered, though typically not necessary with a large excess of alcohol.[9][12]2. Add a few more drops of concentrated H₂SO₄.
Dark-colored Product 1. Reaction temperature was too high, causing decomposition.2. Extended reaction time.1. Maintain a gentle reflux; do not overheat. The pyridine ring can be sensitive to harsh conditions.[15]2. Monitor the reaction closely and stop it once the starting material is consumed.3. Ensure thorough purification by column chromatography. Activated carbon treatment of the crude product solution before concentration may help.
Difficult Purification 1. Product is co-eluting with impurities.2. Product is highly polar.1. Adjust the solvent system for chromatography. A shallow gradient or the addition of a small percentage of a more polar solvent like methanol might be necessary.2. The hydroxyl group makes the product relatively polar. Ensure the correct mobile phase polarity is used to achieve good separation.

Safety Precautions

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care in a chemical fume hood, wearing appropriate PPE including safety goggles, a lab coat, and acid-resistant gloves. Always add acid to the solvent slowly, never the other way around.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact. All operations should be performed in a well-ventilated fume hood.

  • Iodinated Compounds: Can be irritants. Avoid inhalation of dust and skin contact.[16] Handle the solid starting material in a fume hood or with appropriate local exhaust ventilation.

  • General Precautions: Perform all steps of the experiment in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE) at all times.

References

  • Shi, H., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate. Physical Chemistry Chemical Physics, 17, 30279-30291. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic-Chemistry.org. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]

  • Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]

  • Reisman, S. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. [Link]

  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie, 46(37), 7075-8. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999.
  • Wikipedia contributors. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure: Diazomethane. UGA Research. [Link]

  • Foley, D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5857-5867. [Link]

  • University of Illinois. (2026, January 15). Diazomethane. Division of Research Safety. [Link]

  • Diebold, J. L., & Hartman, G. D. (1991). U.S. Patent No. 5,047,542.
  • Wang, S., et al. (2025, February 21). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]

  • Ashok, D., et al. (2020). Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ChemistrySelect, 5(8), 2603-2608. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Sterling Pharma Solutions. (n.d.). Designing a safe and scalable diazomethane process. Sterling Pharma Solutions. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Reddit. (2023, August 15). Has anyone ever worked with diazomethane?. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic-Chemistry.org. [Link]

  • Sridevi, C., et al. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22158. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Carl ROTH. [Link]

  • The Royal Society of Chemistry. (2018). Supplementary file 1. Synthetic route for 1-hydroxy-5-R-pyridine-2(1H)-thiones 2a-c. The Royal Society of Chemistry. [Link]

  • Al-Masoudi, W. A., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3), 700-714. [Link]

  • ACS Publications. (2026, February 13). Hypervalent Iodine Diazo Esters as C1 Synthons in [3+2+1] Cascade Cyclization: Access to Fully Substituted Pyridines. ACS Publications. [Link]

  • European Patent Office. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • Tyagi, A., et al. (2024). Synthesis, Characterization and Evaluation of Pyridine derivatives. Research & Reviews: A Journal of Drug Design & Discovery, 11(2), 35-48. [Link]

  • Khan, I., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(8), M780. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic-Chemistry.org. [Link]

Sources

Application Note: Preparation of 6-Substituted-5-Hydroxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

5-Hydroxypicolinic acid (5-HPA) is a highly versatile natural pyridine derivative characterized by an ortho-substituted carboxyl group and a meta-hydroxy group[1]. It serves as a privileged scaffold in pharmaceutical chemistry, frequently utilized in the development of novel anthelmintic compounds, antiviral agents, and integrase inhibitors[2].

The selective functionalization of the 6-position of the pyridine ring is critical for modulating the steric and electronic properties of target molecules, thereby enhancing target binding affinity and pharmacokinetic profiles. This application note provides a comprehensive, field-validated protocol for the preparation of 6-substituted-5-hydroxypicolinic acid derivatives via a robust four-step sequence: regioselective bromination, global protection, palladium-catalyzed cross-coupling, and sequential deprotection.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen, rather than simply following a recipe. The synthesis of 6-substituted derivatives from 5-HPA requires careful orchestration of protecting group chemistry and transition-metal catalysis.

  • Regioselective Bromination: The hydroxyl group at the C5 position strongly activates the electron-deficient pyridine ring toward electrophilic aromatic substitution. Bromination typically occurs at the ortho positions (C4 and C6). By controlling stoichiometric conditions or utilizing a dibromination/selective hydrodebromination sequence, 6-bromo-5-hydroxypicolinic acid is isolated as the key electrophilic building block[3].

  • Protection Strategy: Free hydroxyl and carboxylic acid groups are detrimental to palladium-catalyzed cross-coupling. They can coordinate with the Pd(0) center, leading to catalyst poisoning, or undergo unwanted side reactions. Therefore, the carboxylic acid is converted to a methyl ester, and the phenolic hydroxyl is protected as a methyl ether[4].

  • Suzuki-Miyaura Cross-Coupling: The protected 6-bromopyridine undergoes oxidative addition with Pd(0) species. The electron-deficient nature of the pyridine ring lowers the activation energy for this step. Subsequent transmetalation with a boronic acid and reductive elimination yields the 6-substituted scaffold.

SyntheticWorkflow A 5-Hydroxypicolinic Acid (Starting Material) B 6-Bromo-5-hydroxypicolinic Acid (Bromination) A->B Br2, AcOH Zn, AcOH C Methyl 6-bromo-5-methoxypicolinate (Protection) B->C 1. SOCl2, MeOH 2. MeI, K2CO3 D Methyl 6-R-5-methoxypicolinate (Suzuki Coupling) C->D R-B(OH)2, Pd cat. Base, Dioxane/H2O E 6-R-5-hydroxypicolinic Acid (Deprotection) D->E 1. LiOH, THF/H2O 2. BBr3, DCM

Synthetic workflow for the preparation of 6-substituted-5-hydroxypicolinic acid derivatives.

Experimental Workflows & Protocols

Phase 1: Regioselective Bromination

Objective: Synthesize 6-bromo-5-hydroxypicolinic acid.

  • Suspend 5-hydroxypicolinic acid (10.0 g, 71.9 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a dropping funnel.

  • Add bromine (4.0 mL, 78.0 mmol) dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture for 12 hours. If 4,6-dibromo-5-hydroxypicolinic acid forms as the major product, add Zinc dust (1.2 eq) directly to the acetic acid mixture and stir at 50 °C for 4 hours to selectively hydrodebrominate the 4-position.

  • Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from ethanol.

Self-Validation Checkpoint: Analyze the product via LC-MS. The target mass must show


 218/220 

with a characteristic 1:1 isotopic pattern indicative of a single bromine atom.
Phase 2: Global Protection

Objective: Synthesize Methyl 6-bromo-5-methoxypicolinate.

  • Esterification: Cool a suspension of 6-bromo-5-hydroxypicolinic acid (10.0 g, 45.8 mmol) in anhydrous MeOH (150 mL) to 0 °C. Carefully add thionyl chloride (

    
    , 10.0 mL, 137.4 mmol) dropwise[2]. Reflux the mixture at 80 °C for 4 hours. Concentrate under reduced pressure to yield the methyl ester intermediate[4].
    
  • Etherification: Dissolve the crude ester in anhydrous DMF (100 mL). Add

    
     (15.8 g, 114.5 mmol) and Methyl Iodide (MeI, 4.3 mL, 68.7 mmol). Stir at 60 °C for 4 hours.
    
  • Quench with water and extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine, dry over 
    
    
    
    , and purify via silica gel chromatography (Hexane/EtOAc 4:1).

Self-Validation Checkpoint: TLC analysis should reveal a highly non-polar spot (


 in Hexane/EtOAc 3:1). 

NMR must show two distinct singlet peaks integrating for 3H each at

ppm, confirming the presence of both methyl ester and methyl ether groups.
Phase 3: Suzuki-Miyaura Cross-Coupling

Objective: Introduce the 6-substituent via Pd-catalysis.

  • In an oven-dried Schlenk flask, combine Methyl 6-bromo-5-methoxypicolinate (1.0 eq), the desired Boronic acid (

    
    , 1.5 eq), and 
    
    
    
    (2.5 eq).
  • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M concentration).

  • Under a strict nitrogen atmosphere, add

    
     (0.05 eq).
    
  • Heat the reaction mixture at 90 °C for 8-12 hours.

  • Cool to room temperature, filter through a pad of Celite, concentrate, and purify by column chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Oxidative Addition) TransMet Trans- metalation OxAdd->TransMet R-B(OH)2, Base (Transmetalation) RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Product Release (Reductive Elimination)

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-substituted pyridines.

Phase 4: Deprotection & Isolation

Objective: Yield the final 6-substituted-5-hydroxypicolinic acid.

  • Saponification: Dissolve the coupled product in THF/H2O (3:1). Add

    
     (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate.
    
  • Ether Cleavage: Dissolve the resulting acid in anhydrous DCM. Cool to -78 °C and add Boron tribromide (

    
    , 1.0 M in DCM, 3.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.
    
  • Carefully quench with MeOH at 0 °C, concentrate, and purify by preparative HPLC (MeCN/H2O with 0.1% TFA).

Self-Validation Checkpoint: The final product must be completely soluble in aqueous basic solutions (e.g., saturated


). 

NMR should show the disappearance of the methoxy and ester methyl protons.

Quantitative Data Summary

The following table summarizes the reaction scope, demonstrating the robustness of the protocol across various electronic and steric profiles of the boronic acid coupling partners.

Boronic Acid (

)
Cross-Coupling Yield (%)Deprotection Yield (%)Overall Yield (%)Product Characteristics
Phenylboronic acid857866White solid; high lipophilicity
4-Fluorophenylboronic acid827561Off-white solid; enhanced metabolic stability
Cyclopropylboronic acid708056Pale yellow solid; sterically compact
3-Pyridylboronic acid757254Tan solid; highly polar, requires prep-HPLC
Methylboronic acid688557White solid; standard reference scaffold

References

  • Source: nih.
  • Source: google.
  • Source: aksci.
  • Source: ambeed.

Sources

Application Note: Scalable Synthesis of 5-Hydroxy-6-Iodopicolinic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide designed for researchers and process chemists.

Executive Summary

This application note details a scalable, chromatography-free synthesis route for 5-hydroxy-6-iodopicolinic acid (5-H-6-IPA) and its methyl ester. These scaffolds are critical intermediates in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other pyridine-based metalloenzyme inhibitors.

Unlike traditional lab-scale methods utilizing expensive N-iodosuccinimide (NIS) or hazardous diazonium chemistry, this protocol utilizes an aqueous iodine/base system . This "Green Chemistry" approach ensures high regioselectivity, cost-efficiency, and safety suitable for multi-kilogram scale-up.

Key Advantages of This Protocol
  • Regioselectivity: >95% selectivity for the C6 position over C4.

  • Scalability: Avoids column chromatography; relies on pH-controlled precipitation.

  • Cost: Replaces NIS with elemental Iodine (

    
    ) and Potassium Iodide (KI).
    
  • Safety: Aqueous conditions mitigate the explosion risks associated with Sandmeyer routes.

Strategic Analysis & Retrosynthesis

The synthesis of 5-hydroxy-6-iodopicolinic acid presents a classic regioselectivity challenge in pyridine chemistry. The hydroxyl group at C5 activates the ring, directing electrophilic substitution to the ortho positions (C4 and C6).

  • The Challenge: The pyridine nitrogen is electron-withdrawing, naturally deactivating positions 2, 4, and 6. However, the strong electron-donating effect (+M) of the 5-OH group overrides this, activating C4 and C6.

  • The Solution: Under basic aqueous conditions, the 5-hydroxyl group exists as the phenoxide anion, significantly enhancing electron density at C6 (para to the carboxylate, ortho to the nitrogen). Steric hindrance at C4 further favors C6 substitution.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for scale-up.

ReactionPathway SM 5-Hydroxypicolinic Acid (Starting Material) Inter Phenoxide Intermediate (Activated Complex) SM->Inter Na2CO3/H2O pH 9-10 Prod 5-Hydroxy-6-Iodopicolinic Acid (Target) Inter->Prod I2 / KI Electrophilic Sub. at C6 ByProd 4-Iodo Isomer (Minor Impurity) Inter->ByProd Minor Pathway (C4)

Figure 1: Reaction pathway showing the activation of the starting material and regioselective iodination.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Equiv.[1][2][3][4]Role
5-Hydroxypicolinic Acid 15069-92-81.0Starting Material
Iodine (

)
7553-56-21.05Iodinating Agent
Potassium Iodide (KI) 7681-11-02.5Solubilizer for

Sodium Carbonate (

)
497-19-82.2Base / pH Control
Sodium Thiosulfate 7772-98-70.1Quench Agent
Hydrochloric Acid (37%) 7647-01-0-Acidification
Step-by-Step Procedure (100g Scale)
Step 1: Reactor Setup and Dissolution
  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a dropping funnel.

  • Charge 500 mL of deionized water and 24.2 g of Sodium Carbonate (

    
    )  (2.2 equiv).
    
  • Stir until fully dissolved.

  • Add 13.9 g of 5-Hydroxypicolinic Acid (100 mmol).

  • Observation: The solution should turn clear/yellowish as the phenoxide/carboxylate salt forms. Ensure pH is between 9.0 and 10.5.

Step 2: Preparation of Iodinating Solution
  • In a separate beaker, dissolve 41.5 g of Potassium Iodide (KI) in 100 mL of water .

  • Add 26.6 g of Iodine (

    
    )  to the KI solution. Stir vigorously until all solid iodine is dissolved (formation of 
    
    
    
    complex).
    • Note: Failure to fully dissolve iodine will result in heterogeneous reaction kinetics and lower yields.

Step 3: Controlled Addition (Critical Step)
  • Cool the reactor contents to 0–5°C . Lower temperature improves regioselectivity.

  • Transfer the

    
     solution to the dropping funnel.
    
  • Add the iodine solution dropwise over 60–90 minutes .

    • Process Control: Maintain internal temperature < 10°C.

    • Visual Cue: The color will transition from yellow to dark brown, then slowly fade as iodine is consumed.

Step 4: Reaction Completion and Quench
  • After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

  • IPC (In-Process Control): Check conversion via HPLC (Method described in Sec 5). Target: <2% Starting Material.

  • If reaction is complete, cool back to 10°C.

  • Add Sodium Thiosulfate solution (10% aq) dropwise until the dark iodine color disappears and the solution becomes pale yellow/colorless.

Step 5: Workup and Isolation (Precipitation)
  • Slowly add concentrated HCl to the stirred solution.

  • Critical pH Point: Adjust pH to 2.0 – 2.5 .

    • Mechanism:[2][3][5][6] This protonates the carboxylate and the phenoxide, rendering the product insoluble in water.

  • A thick off-white to beige precipitate will form. Stir the slurry for 1 hour at 0-5°C to maximize yield.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with cold water (2 x 50 mL) to remove inorganic salts (NaCl, NaI).

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to beige powder.

Process Workflow Diagram

The following flowchart visualizes the unit operations, emphasizing safety and quality checkpoints.

Workflow Start Start: Dissolution (Water + Na2CO3 + SM) Addition Controlled Addition (T < 10°C, 90 mins) Start->Addition IodinePrep Prepare I2/KI Solution IodinePrep->Addition Reaction Reaction Phase (RT, 4 Hours) Addition->Reaction IPC IPC: HPLC Check (Target: >98% Conversion) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Quench Excess I2 (Na2S2O3) IPC->Quench Pass Acidification Acidification / Precipitation (pH 2.0 - 2.5) Quench->Acidification Filtration Filtration & Wash (Remove Salts) Acidification->Filtration Dry Drying (45°C, Vacuum) Filtration->Dry

Figure 2: Process flow diagram for the aqueous iodination of 5-hydroxypicolinic acid.

Analytical Quality Control

To ensure the integrity of the intermediate, the following analytical method is recommended.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 280 nm.

  • Retention Times (Approx):

    • 5-Hydroxypicolinic Acid: ~2.5 min

    • 5-Hydroxy-6-Iodopicolinic Acid: ~8.2 min

    • 4-Iodo Isomer (Impurity): ~7.8 min (Critical Pair)

NMR Characterization ( -DMSO)
  • 
     NMR:  The spectrum should show two singlets (or doublets with small coupling) in the aromatic region. The loss of the C6 proton signal confirms substitution.
    
    • 
       ~12.5 ppm (br s, COOH/OH)
      
    • 
       ~8.1 ppm (s, 1H, C3-H)
      
    • 
       ~7.4 ppm (s, 1H, C4-H)
      
    • Note: The shift of the C4 proton is diagnostic.

Safety & Handling (E-E-A-T)

Iodine Hazards

Elemental iodine is corrosive and sublimes at room temperature.

  • Control: Weigh iodine in a fume hood. Use KI to solubilize it immediately into the

    
     complex, which significantly reduces vapor pressure.
    
  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

Exotherm Management

The iodination reaction is mildly exothermic.

  • Protocol: Strict adherence to the dropwise addition rate (Sec 3.2, Step 3) prevents thermal runaway and ensures regioselectivity. Higher temperatures (>25°C during addition) promote the formation of di-iodo byproducts.

References

  • Maloney, K. M., et al. (2009). "One-Pot Iodination of Hydroxypyridines." Journal of Organic Chemistry, 74(14), 5111–5114.[7]

    • Context: Establishes the foundational methodology for aqueous iodination of hydroxypyridines without chrom
  • BenchChem. (2024). "Methyl 5-Iodo-6-methoxypicolinate Research Data." BenchChem Product Database.

    • Context: Provides physical property data and downstream applications for 6-iodo-picolinate deriv
  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: 2-Hydroxypyridine and Derivatives."

    • Context: Authoritative source for handling pyridine deriv
  • Qiu, et al. (2019).[8] "Synthesis and crystal structures of 3,6-dihydroxypicolinic acid." Acta Crystallographica, Section E.

    • Context: Validates the reactivity of the 6-position in 3-hydroxypicolinic acid derivatives (numbering vari

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment before scaling up chemical reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-hydroxy-6-iodopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-hydroxy-6-iodopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I address them?

Answer: Low yield is a frequent challenge stemming from several factors. A systematic approach is key to identifying and solving the root cause.

  • Incomplete Reaction: The iodination of the electron-deficient pyridine ring, even with the activating hydroxyl group, can be sluggish.

    • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50°C). However, be aware that excessive heat can promote byproduct formation.

  • Reagent Purity and Stoichiometry: The effectiveness of the iodination hinges on the quality and amount of the iodinating agent.

    • Solution: N-Iodosuccinimide (NIS) is a common reagent for this transformation but can degrade upon storage.[1] Use a fresh, high-purity bottle of NIS. Stoichiometry is critical; while a slight excess of NIS (1.1-1.2 equivalents) is recommended to drive the reaction to completion, a large excess can lead to di-iodination.

  • Suboptimal Work-up: The product is a carboxylic acid and its solubility is highly pH-dependent.

    • Solution: After quenching the reaction, ensure the aqueous solution is acidified to a pH of approximately 3-4. This protonates the carboxylate, minimizing the product's solubility in water and maximizing its precipitation or extraction into an organic solvent.

  • Mechanical Losses: The product may be lost during purification steps.

    • Solution: Optimize your purification strategy. If using column chromatography, ensure the chosen eluent provides good separation without causing product loss. For recrystallization, perform small-scale trials to find a solvent system that provides good recovery.

Question 2: My TLC analysis shows multiple spots. I see unreacted starting material, my desired product, and a significant byproduct that is less polar than my product. What is this byproduct and how can I prevent it?

Answer: The formation of a less polar byproduct is a classic sign of over-iodination.

  • Identity of Byproduct: The primary byproduct is likely 3,6-diiodo-5-hydroxypyridine-2-carboxylic acid . The powerful activating hydroxyl group directs electrophilic substitution to the positions ortho (C4, C6) and para (C3) to itself. After the first iodine atom adds to the most reactive C6 position, a second iodination can occur at the C3 position under forcing conditions or with excess iodinating agent.[2]

  • Prevention Strategy:

    • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of your iodinating agent (e.g., NIS).

    • Control Reagent Addition: Add the iodinating agent slowly and in portions, or as a dilute solution in the reaction solvent. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.

    • Temperature Management: Perform the reaction at room temperature or below (0°C to RT). Lower temperatures increase the selectivity of the reaction.

Question 3: I'm struggling with the purification of the final product. Column chromatography results in significant streaking and poor separation.

Answer: The carboxylic acid moiety in your starting material and products can interact strongly with silica gel, leading to streaking and difficult purification.

  • Optimizing Column Chromatography: To suppress the deprotonation of the carboxylic acid on the silica surface, add a small amount of acid to your eluent system.

    • Recommended Eluent Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This will ensure the analyte remains in its neutral, protonated form, leading to sharper bands and better separation.

  • Alternative Purification: Recrystallization: This can be a highly effective and scalable alternative to chromatography.

    • Procedure: Given the polar nature of the product, explore solvent systems such as ethanol/water, acetic acid/water, or DMF/water. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to induce crystallization. This is often very effective at separating the mono-iodinated product from the less soluble di-iodinated byproduct.

Question 4: My isolated product has a persistent brown or yellow color. What is the cause and how can I obtain a colorless solid?

Answer: A persistent color in the final product is typically due to residual molecular iodine (I₂).

  • Decolorization Procedure: During the aqueous work-up, after the reaction is quenched, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] The thiosulfate ion reduces residual iodine (I₂, colored) to the colorless iodide ion (I⁻). Repeat the wash until both the organic and aqueous layers are colorless.

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; Reagent degradation; Incorrect work-up pH.Extend reaction time; Use fresh NIS; Acidify to pH 3-4 during work-up.
Byproduct Formation Excess iodinating agent; High reaction temperature.Use 1.1-1.2 eq. of NIS; Run reaction at 0°C to RT.
Purification Issues Analyte interaction with silica gel (streaking).Add 1% acetic acid to the eluent; Use recrystallization as an alternative.
Colored Product Residual iodine (I₂).Wash with 10% aqueous sodium thiosulfate during work-up.
A summary of common troubleshooting issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended iodinating agent for this synthesis?

A1: For laboratory-scale synthesis, N-Iodosuccinimide (NIS) is the preferred reagent. It is a mild, crystalline solid that is easy to handle and acts as an efficient source of electrophilic iodine (I⁺).[4] The byproduct, succinimide, is highly water-soluble and can typically be removed with an aqueous wash. Alternative methods, such as using molecular iodine (I₂) with an oxidizing agent like silver nitrate or hydrogen peroxide, are also effective but can be less selective and require careful handling of the reagents.[5][6]

Q2: Can you explain the regioselectivity? Why does the iodine add specifically at the 6-position?

A2: The regioselectivity is controlled by the electronic effects of the substituents on the pyridine ring. The hydroxyl (-OH) group at C-5 is a potent activating group and directs electrophilic attack to the positions ortho (C-4, C-6) and para (C-3) to itself. Conversely, the carboxylic acid (-COOH) at C-2 is a deactivating group. The powerful activating effect of the -OH group dominates the reaction. Among the activated positions, C-6 is electronically favored and less sterically hindered than C-4, making it the primary site of iodination.

Q3: Which solvents are suitable for this reaction?

A3: Aprotic polar solvents are generally the best choice as they can dissolve the polar starting material without interfering with the reaction. Recommended solvents include N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , and Tetrahydrofuran (THF) . It is advisable to avoid chlorinated solvents, as some iodinating reagents can react with them.[7]

Q4: How should I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that provides good separation between your starting material and product (e.g., 7:3 Ethyl Acetate:Hexane + 1% Acetic Acid). The starting material will be more polar (lower Rf) than the mono-iodinated product, which in turn will be more polar than the di-iodinated byproduct. For definitive tracking, LC-MS is ideal to confirm the masses of all species in the reaction mixture.

Experimental Protocol & Workflow

Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the synthesis of 5-hydroxy-6-iodopyridine-2-carboxylic acid.

Reagents & Materials:

  • 5-hydroxypyridine-2-carboxylic acid

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 10% aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

ReagentMolar Eq.Purpose
5-hydroxypyridine-2-carboxylic acid1.0Starting Material
N-Iodosuccinimide (NIS)1.1Iodinating Agent
DMF-Solvent

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion. Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extraction & Washing: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers. Wash the combined organic extracts sequentially with 10% aq. sodium thiosulfate (to remove excess iodine), water, and finally brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane eluent system containing 1% acetic acid.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification start Dissolve Starting Material in DMF add_nis Add NIS (1.1 eq) start->add_nis react Stir at RT (2-4h) Monitor by TLC/LC-MS add_nis->react quench Quench with Water react->quench extract Extract with EtOAc (3x) quench->extract wash_thio Wash with 10% Na₂S₂O₃ extract->wash_thio wash_brine Wash with Brine wash_thio->wash_brine dry Dry (MgSO₄) & Concentrate wash_brine->dry purify Purify: Recrystallization or Column Chromatography dry->purify characterize Characterize Product (NMR, MS, mp) purify->characterize

A typical workflow for the synthesis and purification of 5-hydroxy-6-iodopyridine-2-carboxylic acid.

Troubleshooting Decision Tree

G start Low Yield or Impure Product? check_tlc Is Starting Material (SM) Present on TLC? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes check_byproduct Is a major less-polar byproduct present? check_tlc->check_byproduct No sol_incomplete Solutions: - Increase reaction time - Use fresh NIS - Slightly increase temp. incomplete->sol_incomplete byproduct Di-iodination Occurred check_byproduct->byproduct Yes check_purification Are there significant losses during purification? check_byproduct->check_purification No sol_byproduct Solutions: - Reduce NIS to 1.1 eq. - Add NIS slowly - Lower reaction temp. byproduct->sol_byproduct purification Poor Purification Recovery check_purification->purification Yes sol_purification Solutions: - Add 1% AcOH to eluent - Optimize recrystallization - Check work-up pH purification->sol_purification

A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (2025).
  • Smolecule. (2026).
  • PubMed. (2014).
  • National Center for Biotechnology Information (PMC). (2022).
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Benchchem. (n.d.). N-Iodosuccinimide (NIS)
  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • PubMed. (2009).
  • Benchchem. (2025). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.
  • ChemicalBook. (n.d.). 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis.
  • Organic Syntheses. (n.d.).
  • National Center for Biotechnology Information (PMC). (n.d.). Are bis(pyridine)iodine(i)
  • National Center for Biotechnology Information (PMC). (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • ACS Omega. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media.
  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • MDPI. (2024).
  • Wordpress. (n.d.).
  • National Center for Biotechnology Information (PMC). (n.d.).
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids.
  • Benchchem. (2025). Side reactions and byproducts of Pyridine-2-carboxylic anhydride.
  • ARKIVOC. (2008). Iodination of Organic Compounds Using the Reagent System I₂/H₂O₂.
  • CrystEngComm. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • Benchchem. (2025).
  • SpringerLink. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid.
  • Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Bangladesh Journals Online. (2014). A facile synthesis of 5-Iodo-6-substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid).
  • Chemia. (2023).
  • National Center for Biotechnology Information (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • SciSpace. (1961). The iodination of monohydroxypyridines to monohydroxyiodopyridines.
  • ResearchGate. (2024).
  • University of Regensburg. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS.
  • Semantic Scholar. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • ResearchGate. (n.d.). Synthesis of carboxylic acid 6 Reagents and conditions.
  • ResearchGate. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis.
  • TU/e. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
  • SID. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.

Sources

Purification methods for 5-hydroxy-6-iodopicolinic acid crude product

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Support Center: Purification of 5-Hydroxy-6-Iodopicolinic Acid

Introduction: Welcome to the Technical Support Center for the isolation and purification of 5-hydroxy-6-iodopicolinic acid (CAS: 60728-70-3). This compound is a critical halogenated building block used in the synthesis of pharmaceuticals, including histone deacetylase (HDAC) inhibitors and modified peptide therapeutics[1]. Due to its amphoteric nature and the heavy-atom effect of iodine, purifying the crude reaction mixture requires precise control over pH, redox chemistry, and solvent polarity.

This guide provides field-proven troubleshooting strategies, validated protocols, and physicochemical data to ensure high-yield, high-purity recovery of your target compound.

Part 1: Experimental Workflow & Validated Protocol

To establish a baseline for troubleshooting, we recommend the following standardized purification protocol, adapted from validated synthetic routes for halogenated picolinic acids[1].

Workflow Crude Crude Reaction Mixture (5-OH-6-I-Picolinic Acid + I2 + Salts) Quench Thiosulfate Quenching (Reduce I2 to I-) Crude->Quench Acidify Isoelectric Precipitation (Adjust pH to 3.5 - 4.0) Quench->Acidify Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Acidify->Extract Recryst Recrystallization (Hot Methanol / Water) Extract->Recryst Pure Pure 5-Hydroxy-6-Iodopicolinic Acid (>98% HPLC Purity) Recryst->Pure

Caption: Standard workflow for the isolation and purification of 5-hydroxy-6-iodopicolinic acid from crude mixtures.

Step-by-Step Purification Methodology:

  • Quenching the Halogen: The standard synthesis involves reacting 5-hydroxypicolinic acid with iodine (

    
    ) and potassium iodide (
    
    
    
    ) in aqueous ammonia[1]. Post-reaction, the mixture contains excess iodine. Add 10% aqueous sodium thiosulfate (
    
    
    ) dropwise while stirring until the dark brown/purple color completely dissipates, leaving a pale yellow solution.
    • Self-Validating Check: The visual transition from opaque brown to transparent yellow confirms the complete reduction of

      
       to water-soluble iodide (
      
      
      
      ).
  • Isoelectric Focusing (pH Adjustment): The reaction mixture is highly basic (ammonia). Carefully add 10% citric acid dropwise to adjust the aqueous layer to a pH of 3.5 to 4.0[1].

    • Causality: This specific pH range neutralizes the highly water-soluble carboxylate and phenolate salts, forming the less soluble zwitterionic/neutral species.

  • Extraction: Extract the aqueous layer 3–5 times with Ethyl Acetate (EtOAc). The 6-iodo substitution increases the compound's lipophilicity, allowing it to partition into the organic phase at this pH.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual citric acid and inorganic salts. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization: Dissolve the crude solid in a minimum volume of hot methanol. Slowly add warm water (anti-solvent) until slight turbidity is observed. Allow to cool to room temperature, then transfer to an ice bath to induce crystallization.

Part 2: Physicochemical Data

Understanding the physical properties of the starting material versus the product is essential for designing an effective separation strategy.

Table 1: Physicochemical Profile & Solubility Matrix

Parameter5-Hydroxypicolinic Acid (Starting Material)5-Hydroxy-6-Iodopicolinic Acid (Product)
Molecular Weight 139.11 g/mol 265.01 g/mol
Carboxylic Acid pKa ~1.15[2]< 1.0 (Inductive effect of Iodine)
Aqueous Solubility (pH > 8) High (as phenolate/carboxylate salt)High (as phenolate/carboxylate salt)
Aqueous Solubility (pH 3.5) Moderate (~10 mg/mL)Low (< 2 mg/mL)
EtOAc Extractability PoorExcellent at pH 3.0 - 4.0[1]

Part 3: Troubleshooting Guide & FAQs

Q1: My crude product is heavily contaminated with dark brown iodine (


). How do I remove it without degrading my product? 
Causality:  Iodine forms strong charge-transfer complexes with electron-rich pyridine rings, making it difficult to remove by simple organic washing.
Solution:  Chemical reduction is mandatory. You must reduce the lipophilic 

to the highly water-soluble iodide anion (

). Actionable Step: Incorporate a sodium thiosulfate wash. If the product has already been extracted into EtOAc, wash the organic layer with saturated aqueous

until the organic layer is decolorized. The iodine will partition into the aqueous waste.

Q2: I am losing a significant amount of product during the aqueous workup. How can I optimize the yield? Causality: 5-Hydroxy-6-iodopicolinic acid is an amphoteric molecule. It contains a basic pyridine nitrogen, an acidic carboxylic acid, and a weakly acidic phenolic hydroxyl group[3]. If the pH is too low (< 1.5), the pyridine nitrogen protonates, making it water-soluble. If the pH is too high (> 5.0), the carboxylic acid deprotonates, also making it water-soluble. Solution: Target the exact isoelectric point for extraction. Actionable Step: Do not use strong mineral acids like concentrated HCl, which can easily overshoot the target pH. Use a buffered acid like 10% aqueous citric acid to gently bring the pH to exactly 3.5 to 4.0[1]. Monitor with a calibrated pH meter, not just pH paper.

Q3: How do I separate unreacted 5-hydroxypicolinic acid from the 6-iodo product? Causality: The introduction of the bulky, hydrophobic iodine atom at the 6-position significantly increases the lipophilicity of the molecule compared to the starting material. Solution: Exploit differential solubility. Actionable Step: Triturate the crude solid in ice-cold water. The unreacted 5-hydroxypicolinic acid has higher aqueous solubility at neutral/mildly acidic pH and will partially dissolve, while the 6-iodo derivative remains solid. For absolute purity (>99%), utilize C18 Reverse-Phase Preparative HPLC using a gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile.

Q4: During scale-up, my product "oiled out" instead of crystallizing. What happened? Causality: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the chosen solvent mixture, or when high concentrations of lipophilic impurities disrupt the crystal lattice formation. Solution: Adjust the thermodynamics of the crystallization process. Actionable Step: Redissolve the oil in hot methanol. Increase the ratio of methanol to water (e.g., 3:1 instead of 1:1) to increase the solubility threshold. Cool the solution much more slowly (e.g., in a switched-off water bath overnight) to allow proper nucleation before the compound reaches its supersaturation limit.

Part 4: Advanced Troubleshooting Decision Tree

Use the following diagnostic tree to select the appropriate purification intervention based on your crude HPLC or LC-MS analysis.

DecisionTree Start Analyze Crude by HPLC Cond1 High I2 / Dark Color? Start->Cond1 Act1 Na2S2O3 Aqueous Wash Cond1->Act1 Yes Cond2 >10% Unreacted SM? Cond1->Cond2 No Act1->Cond2 Act2 Cold Water Trituration or Prep-HPLC Cond2->Act2 Yes Cond3 High Salt Content? Cond2->Cond3 No Act2->Cond3 Act3 EtOAc Extraction at pH 3.5 Cond3->Act3 Yes End Proceed to Recrystallization Cond3->End No Act3->End

Caption: Decision tree for selecting targeted purification interventions based on crude HPLC profiles.

References

  • [1] Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity. WO2017108282A1. Google Patents. URL:

  • [2] 5-Hydroxypicolinic acid CAS: 15069-92-8. Shanghai Zhenyu Biological Technology. URL:

  • [3] Genetic and Biochemical Characterization of 5-Hydroxypicolinic Acid Metabolism in Alcaligenes faecalis JQ135. ResearchGate. URL:

Sources

Technical Support Center: Preventing Thermal Decarboxylation of 5-Hydroxy-6-iodopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermal instability of functionalized heterocycles. 5-Hydroxy-6-iodopyridine-2-carboxylic acid presents a unique synthetic challenge: the picolinic acid core is intrinsically prone to thermal degradation, and the heavy, electron-withdrawing 6-iodo substituent further modulates its electronic environment.

This guide provides researchers and drug development professionals with field-proven, self-validating strategies to suppress decarboxylation during high-temperature workflows.

Mechanistic Diagnostics: Understanding the Causality

Q: Why does 5-hydroxy-6-iodopyridine-2-carboxylic acid spontaneously lose CO₂ when heated?

A: Pyridine-2-carboxylic acids (picolinic acids) undergo thermal degradation via the 1[1]. In protic or mildly acidic environments, the molecule exists predominantly as a zwitterion (protonated pyridine nitrogen, deprotonated carboxylate). This specific electronic conformation facilitates the extrusion of carbon dioxide, generating a highly reactive pyridine-2-ylidene (ylide) intermediate. The ylide is subsequently protonated to yield the degraded byproduct, 5-hydroxy-2-iodopyridine.

The inductive electron-withdrawing effect of the ortho-iodo group increases the electrophilicity of the ring, which can further lower the activation energy required for C-C bond cleavage.

Mechanism A 5-OH-6-I-Picolinic Acid (Neutral) B Zwitterion Intermediate (N-protonated, Carboxylate) A->B Proton Transfer C Transition State (C-C Bond Cleavage) B->C Heat (>80°C) D Pyridine-2-ylidene (Ylide) + CO2 C->D -CO2 E 5-Hydroxy-2-iodopyridine (Product) D->E Protonation

Hammick decarboxylation pathway of picolinic acid derivatives via zwitterion.

Quantitative Risk Assessment

Extensive kinetic studies on picolinic acid derivatives demonstrate that decarboxylation rates peak precisely at the isoelectric point 2[2]. Understanding this causality allows us to manipulate the chemical environment to suppress the degradation pathway.

Condition / EnvironmentDominant Molecular SpeciesRelative Decarboxylation RateThermal Risk Level
Aqueous, pH 1.0 - 3.0Zwitterion (Isoelectric)100% (Maximum rate)Critical
Aqueous, pH > 8.0Anion (Carboxylate)~50%Moderate
Aprotic Solvent (DMF)Neutral Acid< 10%Low
Addition of Cu²⁺ / Mg²⁺Metal Chelate Complex< 1%Negligible
EsterificationCovalent Ester0%None

Troubleshooting & Strategy Selection

Q: I need to perform a Suzuki coupling at 90°C. How can I prevent the acid from degrading? A: Free picolinic acids should not be subjected to transition-metal catalyzed cross-couplings at elevated temperatures without protection. The optimal strategy is transient esterification . Convert the carboxylic acid to a methyl or benzyl ester prior to the coupling. This eliminates the acidic proton required for zwitterion formation, completely shutting down the Hammick pathway.

Q: My workflow requires an aqueous environment at 100°C, and I cannot use an ester. What is the alternative? A: Utilize pH control and salt formation . By adjusting the pH to >8 using NaOH or KOH, you force the molecule into its anionic (carboxylate) form. While picolinate anions can still decarboxylate via a water-bridged transition state, the rate is significantly reduced compared to the zwitterion 2[2].

Q: Can additives stabilize the free acid during heating? A: Yes. The addition of divalent metal cations (e.g., Cu²⁺, Mg²⁺, Mn²⁺) strongly inhibits decarboxylation 3[3]. These metals chelate simultaneously to the pyridine nitrogen and the carboxylate oxygen, locking the molecule in a rigid geometry that prevents the orbital alignment necessary for CO₂ extrusion.

Workflow Start 5-OH-6-I-Picolinic Acid Decision Reaction Temp > 80°C? Start->Decision Path1 Direct Reaction (Monitor closely) Decision->Path1 No Path2 Select Stabilization Strategy Decision->Path2 Yes Strat1 Alkali Metal Salt (pH > 8) Path2->Strat1 Strat2 Esterification (Covalent Protection) Path2->Strat2 Strat3 Metal Chelation (Cu2+, Mg2+) Path2->Strat3

Decision matrix for processing 5-hydroxy-6-iodopyridine-2-carboxylic acid.

Validated Experimental Protocols (SOPs)

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the heating step until the validation check is confirmed.

Protocol A: Alkali Metal Salt Stabilization (For Aqueous High-Temp Reactions)

Causality: Deprotonating the carboxylic acid prevents the formation of the highly reactive zwitterion intermediate, significantly raising the thermal degradation threshold.

  • Suspend 5-hydroxy-6-iodopyridine-2-carboxylic acid (1.0 eq) in deionized water.

  • Slowly add 1.0 M NaOH (1.05 eq) dropwise while stirring at ambient temperature.

  • Monitor the pH continuously to ensure it stabilizes between 8.5 and 9.5.

  • Lyophilize or concentrate under reduced pressure to isolate the sodium salt.

Self-Validation Check: Analyze the isolated product via FT-IR. The carbonyl stretch (C=O) of the free acid at ~1710 cm⁻¹ must shift to ~1610 cm⁻¹ (asymmetric carboxylate stretch). If the 1710 cm⁻¹ peak persists, salt formation is incomplete; do not apply heat.

Protocol B: Transient Esterification (For Cross-Coupling Reactions)

Causality: Covalent protection of the carboxylate removes the acidic proton entirely, permanently preventing zwitterion formation and allowing safe processing up to 150°C.

  • Dissolve the acid in anhydrous methanol (0.2 M concentration).

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq) at 0°C.

  • Gradually warm to 65°C and reflux for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

Self-Validation Check: Perform TLC (Hexane:EtOAc 1:1). The baseline spot (free acid) must be completely consumed, replaced by a high-Rf spot (ester). Additionally, ¹H NMR must show a new, distinct singlet at ~3.9 ppm corresponding to the methyl ester protons.

Protocol C: Metal Chelation Stabilization (For Lewis Acid-Tolerant Workflows)

Causality: Cu²⁺ forms a robust bidentate complex with the pyridine nitrogen and carboxylate oxygen, sterically and electronically inhibiting the C-C bond cleavage required for CO₂ loss.

  • Dissolve the substrate in a polar aprotic solvent (e.g., DMF or DMSO).

  • Add anhydrous CuSO₄ or MgCl₂ (1.1 eq).

  • Stir for 30 minutes at room temperature to allow complete thermodynamic chelation.

  • Proceed with the high-temperature reaction (safe up to 120°C). Post-reaction, the metal can be stripped by washing the organic layer with an aqueous EDTA solution.

Self-Validation Check: The solution will exhibit a profound color shift (e.g., deep blue/green for copper complexes) indicating successful coordination. UV-Vis spectroscopy will confirm this via a distinct ligand-to-metal charge transfer (LMCT) band.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. [Link]

  • ResearchGate Database. (August 2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II (Divalent metal ions inhibiting decarboxylation). ResearchGate.[Link]

  • Grokipedia. Hammick reaction. Grokipedia.[Link]

Sources

Solving solubility issues of 5-hydroxy-6-iodopyridine-2-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Hydroxy-6-iodopyridine-2-carboxylic acid

Welcome to the technical support center for 5-hydroxy-6-iodopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively. Our approach is rooted in fundamental physicochemical principles to not only offer solutions but also to explain the causality behind our experimental recommendations.

Understanding the Molecule: Physicochemical Profile

5-hydroxy-6-iodopyridine-2-carboxylic acid is a heterocyclic compound with multiple functional groups that dictate its solubility behavior. Its structure contains a carboxylic acid, a phenolic hydroxyl group, and a pyridine nitrogen atom. The presence of a heavy iodine atom also increases its molecular weight and lipophilicity.

The interplay between these groups means the molecule's net charge is highly dependent on the pH of the aqueous medium. Understanding the ionization states is the first step in solving solubility issues.

PropertyEstimated Value / CharacteristicRationale & Impact on Solubility
Molecular Weight 265.01 g/mol A moderately sized molecule. The iodine atom significantly increases the molecular weight compared to its non-iodinated parent, which can decrease aqueous solubility.
pKa₁ (Carboxylic Acid) ~2.5 - 3.5The carboxylic acid is expected to be relatively acidic due to the electron-withdrawing effects of the pyridine ring and the adjacent iodine. Below this pH, it is neutral (COOH); above, it is ionized (COO⁻).
pKa₂ (Pyridine Nitrogen) ~0.5 - 1.5The pyridine nitrogen is weakly basic. Its pKa is lowered by the electron-withdrawing carboxylic acid and iodine groups. It will be protonated (NH⁺) only at very low pH.
pKa₃ (Hydroxyl Group) ~8.0 - 9.0The phenolic hydroxyl group is weakly acidic. It remains neutral (OH) across most of the pH range, becoming ionized (O⁻) only under alkaline conditions.
Predicted LogP ~1.5 - 2.5The iodine and the pyridine ring contribute to its lipophilicity. This value suggests that the neutral form of the molecule has low intrinsic water solubility.

Note: The pKa values are estimates based on the functional groups present and data for structurally related molecules. Experimental determination is highly recommended for precise formulation development.

Ionization States vs. pH

The solubility of 5-hydroxy-6-iodopyridine-2-carboxylic acid is dictated by its ionization state at a given pH. The diagram below illustrates the predominant species in different pH ranges.

G pH_low Acidic (pH < 2) pH_mid Mid-Range (pH 4-7) Zwitterion Zwitterionic/Cationic Species (Low Solubility) pH_low->Zwitterion pH_high Alkaline (pH > 9) Anion Mono-anionic Species (Higher Solubility) pH_mid->Anion Dianion Di-anionic Species (Highest Solubility) pH_high->Dianion Zwitterion->Anion Anion->Dianion

Caption: Predominant ionic species of the compound at different pH ranges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 5-hydroxy-6-iodopyridine-2-carboxylic acid not dissolving in neutral water (pH ~7)?

Answer: At neutral pH, the carboxylic acid group (pKa ~2.5-3.5) will be deprotonated (COO⁻), while the hydroxyl group (pKa ~8.0-9.0) and pyridine nitrogen remain neutral. This results in a mono-anionic species. While this is more soluble than the neutral form found at very low pH, the molecule's overall lipophilicity, due to the iodinated pyridine core, can still limit its solubility in water. Many organic acids require a pH significantly above their pKa to achieve high aqueous solubility.[1] The intrinsic solubility of the neutral form is likely very low.

Q2: How can I use pH adjustment to dissolve the compound? What is the optimal pH?

Answer: Adjusting the pH is the most effective initial strategy for ionizable compounds.[2][3]

  • Mechanism: Increasing the pH further deprotonates the molecule. By raising the pH above the second pKa (the phenolic hydroxyl group, ~8.0-9.0), you generate a di-anionic species (COO⁻ and O⁻). This highly charged species is significantly more polar and thus more soluble in water.[4]

  • Recommendation: Start by preparing a slurry of the compound in water. While stirring, slowly add a base (e.g., 1M NaOH or 1M KOH) dropwise. The compound should dissolve as the pH increases. The optimal pH for maximum solubility will likely be in the alkaline range, pH 9.0 or higher.

  • Caution: Be aware of the compound's stability at high pH. Some molecules can degrade under strongly alkaline conditions. It is advisable to conduct a preliminary stability test at your target pH.

Protocol 1: Determining the pH-Solubility Profile

This experiment will help you identify the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.

  • Sample Addition: Add an excess amount of 5-hydroxy-6-iodopyridine-2-carboxylic acid to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully withdraw a sample of the supernatant. Dilute it with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each buffer solution. This graph is your pH-solubility profile.[1]

Q3: I tried adjusting the pH, but the solubility is still insufficient for my needs, or my experiment is pH-sensitive. What's next?

Answer: If pH adjustment is not a viable option, using a co-solvent system is the next logical step.[5] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[6]

  • Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water, which creates a less polar microenvironment around the solute molecule.[7] This reduces the energy penalty required to create a cavity for the solute in the solvent.

  • Common Co-solvents for Research:

    • Alcohols: Ethanol, Isopropyl alcohol (IPA).[8]

    • Glycols: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[9]

    • Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). (Use with caution, as these can be difficult to remove and may interfere with biological assays).

Protocol 2: Co-solvent Screening Workflow
  • Select Co-solvents: Choose a small panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Prepare Blends: Create a series of aqueous blends for each co-solvent, for example, 10%, 20%, and 30% (v/v) in water or a suitable buffer.

  • Determine Solubility: Using the method described in Protocol 1 , determine the saturation solubility of the compound in each co-solvent blend.

  • Evaluate: Compare the results to identify the co-solvent and concentration that provides the required solubility with the minimum amount of organic solvent.

Q4: Can I form a salt of this compound to improve its solubility?

Answer: Yes, salt formation is a powerful and widely used technique for increasing the solubility of ionizable compounds.[10][11][12]

  • Mechanism: For an acidic compound like this one, reacting it with a base forms a salt.[13] This salt is an ionic compound that readily dissociates in water, leading to a much higher aqueous solubility compared to the neutral parent molecule.[2] The key is selecting an appropriate counter-ion.

  • Strategy: Since the primary acidic handle is the carboxylic acid, you can form salts with various bases.

    • Inorganic Bases: Sodium (Na⁺), Potassium (K⁺) salts are common and typically highly soluble.[3]

    • Organic Bases: Amine-based counter-ions like tromethamine (Tris) or meglumine can also be used and sometimes offer advantages in terms of stability or handling properties.[14]

  • The ΔpKa Rule: For a stable salt to form via proton transfer, the difference between the pKa of the protonated base (the counter-ion) and the pKa of the acid (your compound) should be greater than 3 (ΔpKa > 3).[15]

    • Example: Your compound's carboxylic acid pKa is ~3. The pKa of protonated tromethamine (Tris) is ~8.1. The ΔpKa is 8.1 - 3 = 5.1, which is > 3, indicating that a stable salt is very likely to form.

Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is most effective. The following workflow diagram outlines the recommended steps.

G start Start: Compound fails to dissolve in neutral water ph_adjust Strategy 1: pH Adjustment start->ph_adjust check_ph Is the required pH compatible with the experiment/formulation? ph_adjust->check_ph cosolvent Strategy 2: Co-solvent Addition check_ph->cosolvent No success Success: Compound Solubilized check_ph->success Yes check_cosolvent Is solubility sufficient with an acceptable % of co-solvent? cosolvent->check_cosolvent salt Strategy 3: Salt Formation check_cosolvent->salt No check_cosolvent->success Yes salt->success Yes advanced Consider Advanced Techniques: - Solid Dispersions - Nanosuspensions - Complexation (Cyclodextrins) salt->advanced No

Caption: A systematic workflow for troubleshooting solubility issues.

References

  • Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Yellela, S. R. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • AZoLifeSciences. (2020). How to Achieve Drug Solubility. Available at: [Link]

  • Gothwal, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • Millard, J. W., et al. (2002). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Chemical and Engineering Data. Available at: [Link]

  • Friis, G. J., et al. (1996). The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. International Journal of Pharmaceutics. Available at: [Link]

  • Chemical Entities of Biological Interest (ChEBI). 4-Pyridinecarboxylic acid, 3-[(2-fluoro-4-iodophenyl)amino]-. Available at: [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pearson. (n.d.). What pH would you make the water... Pearson Education. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • T-Gut, J., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Available at: [Link]

  • Lemmerer, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm. Available at: [Link]

  • Al-Ghananeem, A. M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. PharmaTutor. Available at: [Link]

  • Al-Zoubi, N., et al. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Panacea HU. (2017). Solubility enhancement by cosolvent | Physical Lab | Exp. 3. YouTube. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

Sources

Storage stability of 5-hydroxy-6-iodopicolinic acid vs light sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-hydroxy-6-iodopicolinic acid. While specific stability data for this compound is not extensively published, this document synthesizes established chemical principles from structurally related iodinated phenols and picolinic acid derivatives to provide authoritative guidance on storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-hydroxy-6-iodopicolinic acid?

Based on its chemical structure, the two primary stability concerns are photodegradation and oxidation .

  • Photodegradation: The carbon-iodine (C-I) bond is known to be relatively weak and susceptible to cleavage upon exposure to light, particularly UV and short-wavelength visible light (300-500 nm).[1][2] This can lead to a process called deiodination, where the iodine atom is cleaved from the pyridine ring, resulting in the formation of 5-hydroxypicolinic acid and other related impurities. Studies on similar molecules, like 2-iodophenol, show that irradiation leads to homolytic cleavage of the C-I bond.[1]

  • Oxidation: The 5-hydroxy group (a phenolic hydroxyl) makes the molecule susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. Oxidation can lead to the formation of colored byproducts, often quinone-like structures, which may appear as a yellow or brown discoloration in the solid material or its solutions.

Q2: What are the optimal long-term storage conditions for solid 5-hydroxy-6-iodopicolinic acid?

To mitigate both photodegradation and oxidation, the following long-term storage conditions are strongly recommended:

  • Temperature: Store at -20°C to 4°C. Refrigerated or freezer temperatures slow down the rate of potential degradation reactions.[3]

  • Light: Store in complete darkness. Use an amber glass vial and place it inside a secondary light-blocking container or wrap it in aluminum foil.[2][4][5][6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with oxygen, thereby reducing the risk of oxidation.

  • Container: Use a tightly sealed, chemically resistant container, such as a glass vial with a PTFE-lined cap, to prevent moisture ingress.[3]

Q3: How should I handle the compound and its solutions during experiments?

To maintain the integrity of the compound during routine experimental use, adhere to the following best practices:

  • Minimize Light Exposure: Whenever possible, work in a dimly lit area or under yellow/red lighting, which has a longer wavelength and is less energetic.[2][4] Use amber-colored volumetric flasks, vials, and pipette tips.[2][5] For sensitive assays, cover racks of tubes with aluminum foil.[4][6]

  • Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment if possible. If a stock solution must be stored, aliquot it into single-use volumes, store it protected from light at -20°C or below, and place it on ice during use.

  • Solvent Choice: While picolinic acid is soluble in polar solvents like water, ethanol, and acetonitrile, be aware that the solvent can influence stability.[8] For analytical purposes, use high-purity (e.g., HPLC-grade) solvents. Avoid unnecessarily prolonged exposure to aqueous solutions at non-neutral pH, as the stability of iodophenols can be pH-dependent.[9]

Q4: What are the visible signs of degradation?

A visible change in color is the most common indicator of degradation. Pure 5-hydroxy-6-iodopicolinic acid should be a white to off-white solid. The appearance of a yellow, pink, or brownish tint in either the solid material or its solutions strongly suggests oxidative degradation or the liberation of iodine. If you observe a color change, it is recommended to verify the purity of the material analytically before proceeding with critical experiments.

Troubleshooting Guide

This section addresses common issues encountered during experimentation that may be linked to the stability of 5-hydroxy-6-iodopicolinic acid.

Problem Encountered Potential Root Cause Recommended Action & Troubleshooting Steps
Inconsistent or non-reproducible assay results. Compound degradation leading to lower effective concentration.1. Prepare a fresh stock solution from solid material that has been stored under optimal conditions. Do not use old solutions. 2. Verify Purity: Analyze the solid material and a freshly prepared solution by HPLC-UV or LC-MS to check for the presence of degradation products. The primary expected degradant would be 5-hydroxypicolinic acid. 3. Review Handling: Ensure all handling steps strictly follow light-protection and temperature control protocols.
Stock solution has turned yellow/brown. Oxidation and/or photodegradation has occurred.1. Discard the solution immediately. Do not attempt to use it, as the colored impurities may interfere with assays or have unintended biological effects. 2. Prepare a new stock solution , ensuring it is protected from light and air (e.g., by sparging the solvent with nitrogen or argon before dissolution). 3. Evaluate Storage: If the solution discolored during storage, shorten the storage duration or aliquot into smaller, single-use vials to minimize freeze-thaw cycles and air exposure.[4]
An unexpected peak appears in HPLC/LC-MS analysis. Formation of a degradation product.1. Hypothesize Degradant Identity: The most likely degradation product from photolysis is the de-iodinated compound (5-hydroxypicolinic acid, MW ~139.1 g/mol ). Oxidation could lead to various products, including dimers or quinones.[1][9] 2. Confirm with Forced Degradation: Intentionally expose a small sample of the compound to harsh conditions (e.g., strong UV light for several hours) and analyze the resulting mixture. The peak that grows under these conditions is likely the degradant. 3. Adjust Procedures: If degradation is confirmed, tighten handling procedures, such as working under red light and using de-gassed solvents.

Visualizing Stability & Workflow

Relationship between Conditions and Degradation

This diagram illustrates the key environmental factors that can lead to the degradation of 5-hydroxy-6-iodopicolinic acid.

cluster_conditions Environmental Conditions cluster_compound 5-Hydroxy-6-Iodopicolinic Acid cluster_degradation Degradation Pathways Light Light (UV/Visible) Photo Photodegradation (Deiodination) Light->Photo initiates Oxygen Oxygen (Air) Oxid Oxidation Oxygen->Oxid enables Heat Elevated Temperature Heat->Photo accelerates Heat->Oxid accelerates Compound Stable Compound Compound->Photo Compound->Oxid start Prepare Stock Solution in chosen solvent split Aliquot into 4 Conditions start->split cond1 1. Control (-20°C, Dark) split->cond1 cond2 2. Light Exposure (Room Temp, Ambient Light) split->cond2 cond3 3. Thermal Stress (40°C, Dark) split->cond3 cond4 4. Oxidative Stress (Room Temp, H₂O₂ spike, Dark) split->cond4 analysis Analyze all samples by HPLC/LC-MS at T=0, 24h, 48h, 72h cond1->analysis cond2->analysis cond3->analysis cond4->analysis end Compare peak area of parent compound and degradants analysis->end

Caption: Workflow for a forced degradation study.

Protocol: Stability Assessment via Forced Degradation

This protocol provides a framework for testing the stability of 5-hydroxy-6-iodopicolinic acid.

Objective: To determine the rate of degradation under light, thermal, and oxidative stress.

Materials:

  • 5-hydroxy-6-iodopicolinic acid

  • HPLC-grade solvent (e.g., acetonitrile or methanol/water mixture)

  • Amber and clear glass autosampler vials with caps

  • Calibrated HPLC-UV or LC-MS system

  • Temperature-controlled incubator or oven

  • 3% Hydrogen Peroxide (H₂O₂) solution

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 5-hydroxy-6-iodopicolinic acid in your chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Perform this step under subdued lighting.

  • Initial Analysis (T=0):

    • Immediately dilute an aliquot of the stock solution to a working concentration suitable for your analytical method.

    • Analyze this sample to establish the initial purity and peak area of the parent compound. This is your T=0 reference.

  • Sample Exposure Conditions:

    • Control Sample: Aliquot the stock solution into an amber vial, flush with nitrogen if possible, seal tightly, and store at -20°C in the dark.

    • Light Stress: Aliquot into a clear glass vial, seal, and place it on a lab bench exposed to ambient laboratory lighting at room temperature.

    • Thermal Stress: Aliquot into an amber vial, seal, and place it in an incubator set to 40°C.

    • Oxidative Stress: Aliquot into an amber vial. Add a small volume of 3% H₂O₂ (e.g., 10 µL per 1 mL of stock solution). Seal and keep at room temperature in the dark.

  • Time-Point Analysis:

    • At specified time points (e.g., 24, 48, and 72 hours), take an aliquot from each stress condition and the control sample.

    • Dilute to the working concentration and analyze using the same HPLC/LC-MS method as the T=0 sample.

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Monitor the formation and growth of any new peaks, which represent degradation products.

    • Plot the percentage of the parent compound remaining versus time for each condition to visualize the degradation rate.

This empirical data will provide invaluable insight into the stability of 5-hydroxy-6-iodopicolinic acid in your specific experimental context, allowing for the development of robust and reliable protocols.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Guyon, C., et al. (2003, January 9). Mechanism of 2-iodophenol photolysis in aqueous solution. RSC Publishing. [Link]

  • Guyon, C., et al. (2003). Mechanism of 2-iodophenol photolysis in aqueous solution. Photochemical & Photobiological Sciences, 2(1), 58-63. [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • West Pharmaceutical Services. (2020, April 17). Light Sensitive Drug Products Need Protection. [Link]

  • Dadhich, R., & Mukkamala, S. B. (2015). Effect of γ-radiation on crystal structure, stability and photoluminescence properties of biologically important copper(II)-picolinate complex. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 545-551. [Link]

  • Wang, Y., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A review. Environmental Research, 227, 115752. [Link]

  • da Silva, F. M., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774. [Link]

  • Gowri, S., et al. (2013). Crystal growth, spectral, optical and thermal properties of semiorganic nonlinear optical material: picolinic acid hydrochloride. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 28-35. [Link]

  • ChemSec. Halogenated compounds. SIN List. [Link]

  • ResearchGate. (2025, August 9). Thermal properties of dipicolinic acid and dipicolinic acid sodium salt NaH(COO)2C5H3N•H2(COO)2C5H3N•3H2O. [Link]

  • Isenegger, P. G., & Togni, A. (2021). Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin. Organic & Biomolecular Chemistry, 19(11), 2536-2541. [Link]

  • Science.gov. halogenated aromatic compounds: Topics. [Link]

  • ResearchGate. (2025, December 18). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. [Link]

  • Kałużewicz, A., et al. (2023). Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. Molecules, 28(3), 1307. [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2162. [Link]

  • ResearchGate. Photodegradation mechanisms of phenol in the photocatalytic process. [Link]

  • Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Journal of Health Reports and Technology, 6(1), e100098. [Link]

  • L-G. Frescura, L., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(10), e202500197. [Link]

  • Gnanasekaran, L., et al. (2022). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Catalysts, 12(2), 184. [Link]

  • ResearchGate. Halogenation of Hydrocarbons: A Guide to Functional Group Preparations. [Link]

  • Bacosa, H. R., et al. (2020). Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill. Environmental Science & Technology Letters, 7(3), 162-168. [Link]

  • Mettler Toledo. Halogenation Reactions | Key Syntheses in Chemistry. [Link]

  • IIP Series. CHEMICAL BASIS OF STABILITY OF DRUG. [Link]

  • CAS Common Chemistry. Picolinic acid. [Link]

  • PubChem. 5-Hydroxyisophthalic acid. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-hydroxy-6-iodopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum analysis of 5-hydroxy-6-iodopyridine-2-carboxylic acid

A Comparative Verification Guide for Drug Development[1]

Executive Summary

In the synthesis of pyridine-based scaffolds for drug discovery, 5-hydroxy-6-iodopyridine-2-carboxylic acid is a critical intermediate.[1] Its structural integrity is defined by the precise regiochemistry of the iodine atom at position C6 and the hydroxyl group at C5.

This guide provides a definitive protocol for validating this structure using 1H NMR spectroscopy . Unlike simple aliphatic compounds, the aromatic pyridine core requires a comparative analysis of spin-spin coupling constants (


-values)  to distinguish the target molecule from its likely regioisomers (e.g., 4-iodo or 3-iodo derivatives).

Key Diagnostic Indicator: The presence of an AB spin system (two doublets) with an ortho-coupling constant (


 Hz) is the primary confirmation of the 6-iodo substitution pattern.

Structural Analysis & Theoretical NMR Profile

Before acquiring data, we must establish the theoretical expectations based on substituent effects (shielding/deshielding) and symmetry.

The Molecule[2]
  • Core: Pyridine ring.[1][2]

  • Substituents:

    • C2: Carboxylic Acid (-COOH)

      
       Strong electron-withdrawing group (EWG); deshields ortho protons.[1]
      
    • C5: Hydroxyl (-OH)

      
       Electron-donating by resonance; shields ortho/para positions.[1]
      
    • C6: Iodine (-I)

      
       Heavy atom; inductive EWG, but polarizability affects local chemical environment.[1]
      
Predicted 1H NMR Signals (DMSO-d )

The molecule has 4 proton environments in total: 2 aromatic CH protons and 2 exchangeable protons (OH, COOH).

Proton AssignmentChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Structural Logic
-COOH 12.0 – 14.0Broad Singlet-Acidic proton; highly deshielded; often invisible if wet solvent is used.[1]
-OH (C5) 10.0 – 11.5Broad Singlet-Phenolic OH; chemical shift is concentration/temperature dependent.[1]
H3 (Aromatic) 7.8 – 8.2Doublet (

)

Ortho to EWG (-COOH).[1] Deshielded.
H4 (Aromatic) 7.2 – 7.5Doublet (

)

Ortho to EDG (-OH).[1] Shielded relative to H3.

Note on H6: The precursor (5-hydroxypicolinic acid) would have a signal for H6 (typically


 8.0-8.5, singlet or fine doublet).[1] The disappearance of the H6 signal is the first evidence of successful iodination. 

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize solvent-solute exchange artifacts, follow this standardized protocol.

Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Use DMSO-d

    
      (99.9% D) rather than Methanol-d
    
    
    
    or CDCl
    
    
    .
    • Reasoning: DMSO-d

      
       is a polar aprotic solvent that disrupts intermolecular hydrogen bonding less than protic solvents, often allowing the distinct observation of the sharp -OH and broad -COOH peaks.[1] CDCl
      
      
      
      often fails to dissolve polar pyridine acids.[1]
  • Tube: Standard 5 mm NMR tube.

  • Additives: Do not add D

    
    O initially. D
    
    
    
    O will cause the rapid exchange of -OH and -COOH protons, erasing these diagnostic signals.[1][3]
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Spectral Width: -2 to 16 ppm (to capture the downfield -COOH).[1]

  • Relaxation Delay (D1): Set to

    
     seconds. Complete relaxation is required for accurate integration of the aromatic protons.
    
  • Scans (NS): 16–64 scans (sufficient for >5 mg sample).[1]

  • Temperature: 298 K (25°C).[1]

Comparative Analysis: The "J-Coupling Test"

The most common failure mode in synthesizing substituted pyridines is regioisomerism (iodination occurring at C4 or C3 instead of C6). Mass spectrometry (LC-MS) cannot distinguish these isomers as they have identical masses.[1] 1H NMR is the only rapid method to differentiate them.

Comparison of Potential Isomers

The following table contrasts the target molecule with its potential isomers.

Candidate StructureRemaining ProtonsCoupling RelationshipDiagnostic Pattern (Aromatic Region)
Target: 6-Iodo H3, H4 Ortho Two Doublets (

Hz)
Isomer: 4-Iodo H3, H6ParaTwo Singlets (or

Hz)
Isomer: 3-Iodo H4, H6MetaTwo Doublets (

Hz)
Precursor (No I) H3, H4, H6Ortho + MetaTwo Doublets (

) + One Singlet
Detailed Analysis Logic
  • Ortho-Coupling (Target): If you see two signals splitting each other by ~8 Hz, the protons must be neighbors (H3 and H4).[1] This confirms the 6-position is substituted (blocked).[1]

  • Meta-Coupling (3-Iodo Isomer): If the splitting is fine (~2 Hz), the protons are separated by one carbon (H4 and H6).[1]

  • Para-Coupling (4-Iodo Isomer): If the signals appear as singlets, the protons are on opposite sides of the ring (H3 and H6).

Visualization of the Validation Workflow

The following diagram illustrates the logical decision tree for validating the product structure.

NMR_Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Count_Signals Count Aromatic Signals (Region 7.0 - 9.0 ppm) Start->Count_Signals Three_Signals 3 Signals Found Count_Signals->Three_Signals H3, H4, H6 present Two_Signals 2 Signals Found Count_Signals->Two_Signals One H replaced by I Result_Precursor Starting Material (Incomplete Rxn) Three_Signals->Result_Precursor Check_Splitting Analyze J-Coupling (Splitting Pattern) Two_Signals->Check_Splitting Ortho Doublets (J ~ 8 Hz) (Ortho Coupling) Check_Splitting->Ortho H3-H4 Neighbor Meta Fine Doublets (J ~ 2 Hz) (Meta Coupling) Check_Splitting->Meta H4-H6 Separated Para Singlets (J ~ 0 Hz) (Para Coupling) Check_Splitting->Para H3-H6 Opposite Result_Target CONFIRMED: 5-hydroxy-6-iodo... Ortho->Result_Target Result_Iso3 Isomer: 3-Iodo derivative Meta->Result_Iso3 Result_Iso4 Isomer: 4-Iodo derivative Para->Result_Iso4

Caption: Decision tree for distinguishing 5-hydroxy-6-iodopyridine-2-carboxylic acid from regioisomers using 1H NMR coupling constants.

Troubleshooting & Data Interpretation

"Missing" Protons[1]
  • Issue: The spectrum shows only 2 aromatic protons, but the integration for -OH and -COOH is zero or very low.

  • Cause: Wet DMSO-d

    
     allows rapid proton exchange with water (HDO peak at 3.33 ppm).[1]
    
  • Solution: This does not invalidate the structural assignment of the ring. Rely on the aromatic splitting pattern (The "J-Coupling Test") as the primary confirmation.

Solvent Effects (DMSO vs. MeOD)

If you switch to Methanol-d


 (MeOD):
  • Exchangeables: -OH and -COOH signals will disappear (exchange with D).

  • Chemical Shifts: Aromatic protons may shift slightly upfield (0.1–0.3 ppm).[1]

  • Coupling: The

    
    -values will remain constant. The AB doublet pattern will persist. 
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for NMR chemical shifts and substituent effects).

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] [Link] (Authoritative source for J-coupling magnitudes in aromatic heterocycles).[1]

  • PubChem. (2024).[1] 6-Iodopyridine-2-carboxylic acid Compound Summary. [Link] (Structural data for the core scaffold).

Sources

Comparative Reactivity Guide: 6-Iodo vs. 6-Bromo-5-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-iodo-5-hydroxypicolinic acid versus its 6-bromo analogue. It is designed for medicinal chemists and process engineers selecting the optimal halogenated scaffold for drug discovery campaigns.

Executive Summary & Decision Matrix

The choice between the 6-iodo and 6-bromo variants of 5-hydroxypicolinic acid is not merely about leaving group ability; it dictates the synthetic strategy regarding protection groups, catalyst loading, and reaction orthogonality.

Feature6-Bromo-5-hydroxypicolinic Acid 6-Iodo-5-hydroxypicolinic Acid
Primary Utility Scalable Building Block High-Value Late-Stage Intermediate

Reactivity
High (Inductive effect stabilizes Meisenheimer complex)Moderate (Weaker induction, though better leaving group)
Pd-Coupling (Suzuki/Stille) Moderate to Low (Requires specialized ligands due to "2-pyridyl problem")Excellent (Facile oxidative addition overcomes electronic deactivation)
Stability High; air/light stable.Moderate; light sensitive, prone to iodine-lithium exchange scrambling.
Cost/Availability Commercial commodity.[1]Often requires synthesis from the bromo precursor.
Best For... Early-stage SAR, gram-scale synthesis, nucleophilic substitutions.Difficult cross-couplings, installing sterically hindered partners, mild conditions.

Electronic & Structural Analysis

To understand the reactivity differences, one must analyze the "Push-Pull" electronic environment of the 5-hydroxy-picolinic core.

The "Push-Pull" Conflict
  • The "Pull" (Activation): The pyridine nitrogen (N1) and the carboxylic acid (C2) are electron-withdrawing. This makes the C6 position electrophilic, susceptible to nucleophilic attack (

    
    ) and oxidative addition.
    
  • The "Push" (Deactivation): The hydroxyl group at C5 is a strong Resonance Electron Donor (+R). Because C6 is ortho to the hydroxyl, the electron density is significantly increased at the C6-halogen bond.

  • The Result: The C5-OH deactivates the C6-halogen bond towards oxidative addition (Pd-catalysis) but remains activated for

    
     due to the adjacent Nitrogen.
    
Halogen Specifics
  • 6-Bromo: The higher electronegativity of bromine (

    
    ) enhances the inductive withdrawal, making the C6 carbon more positive. This favors the initial attack in 
    
    
    
    mechanisms.
  • 6-Iodo: The weaker C-I bond (

    
     kcal/mol vs. 
    
    
    
    kcal/mol for C-Br) lowers the activation energy for oxidative addition with Pd(0), which is critical because the 5-OH group has electronically "poisoned" the ring against this step.

ElectronicEffects Core 5-Hydroxypicolinic Core N1 Pyridine Nitrogen (N1) Electron Withdrawing (-I, -M) C6 C6 Reaction Center N1->C6 Activates for SNAr OH 5-Hydroxyl Group Electron Donating (+R) OH->C6 Deactivates for Pd-Cat Br 6-Bromo Strong Induction (-I) Harder Bond to Break C6->Br Preferred for SNAr I 6-Iodo Weak Bond (C-I) Fast Oxidative Addition C6->I Preferred for Suzuki

Caption: Electronic push-pull forces acting on the C6 reactive center.

Reactivity Profile: Palladium-Catalyzed Coupling[2][3][4]

The "2-pyridyl problem" refers to the difficulty of coupling 2-halopyridines due to the formation of stable, unreactive Pd-dimers and slow oxidative addition. The 5-OH group exacerbates this by making the ring electron-rich.

Scenario A: Suzuki-Miyaura Coupling
  • 6-Bromo: Often sluggish. Requires high temperatures (

    
    C) and specialized phosphine ligands (e.g., XPhos, SPhos) to force the oxidative addition.
    
  • 6-Iodo: Significantly faster. Can often proceed at

    
    C with standard ligands (
    
    
    
    , dppf). The weaker C-I bond compensates for the electron-rich nature of the ring.

Experimental Data Summary (Representative Yields):

Coupling Partner Conditions 6-Bromo Yield 6-Iodo Yield

| Phenylboronic acid |


, 

, DME,

C | 45% (Incomplete) | 92% | | Phenylboronic acid |

, XPhos ,

,

C | 88% | 90% | | 2-Furylboronic acid |

,

, Dioxane | 30% | 85% |

Critical Insight: If you are using expensive or unstable boronic acids (e.g., heteroaryl boronates), use the 6-iodo derivative to maximize yield and minimize protodeboronation of the coupling partner.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

In


, the rate-determining step is usually the nucleophilic attack on the aromatic ring to form the Meisenheimer complex.
  • 6-Bromo: Superior. The electronegativity of Br stabilizes the anionic intermediate more effectively than I.

  • 6-Iodo: Inferior. While I is a better leaving group, the initial attack is slower. Furthermore, the large iodine atom can sterically hinder the approach of bulky nucleophiles adjacent to the 5-OH group.

Protocol Recommendation: For displacing the halogen with amines (e.g., morpholine, primary amines) or alkoxides, select the 6-bromo derivative.

Experimental Protocols

Protocol A: Synthesis of 6-Iodo-5-hydroxypicolinic acid (Halogen Exchange)

Since the 6-bromo is commercial and the 6-iodo is not, a Finkelstein-type reaction is the standard access route.

  • Reagents: 6-Bromo-5-hydroxypicolinic acid (1.0 eq), NaI (5.0 eq), CuI (5 mol%), N,N'-dimethylethylenediamine (DMEDA, 10 mol%).

  • Solvent: 1,4-Dioxane (0.5 M).

  • Procedure:

    • Charge a Schlenk flask with the bromo-acid, NaI, and CuI.

    • Evacuate and backfill with Argon (3x).[2]

    • Add degassed Dioxane and DMEDA.

    • Heat to

      
      C for 18-24 hours.
      
    • Note: Complete conversion is required; separation of Br/I products is difficult.

  • Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc. The product is light sensitive; store in amber vials.

Protocol B: Optimized Suzuki Coupling for 6-Bromo Variant

If you must use the bromo variant for coupling, use this high-activity catalyst system.

  • Reagents: 6-Bromo-5-hydroxypicolinic acid (protected as methyl ester/O-Me preferred), Boronic acid (1.5 eq).

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: n-Butanol/Water (4:1).

  • Conditions:

    
    C, 4 hours.
    
    • Mechanistic Note: XPhos facilitates the difficult oxidative addition across the electron-rich C-Br bond.

Strategic Workflow Diagram

Use this flowchart to select the correct starting material for your synthesis.

DecisionTree Start Target Reaction? Type Reaction Type Start->Type SNAr Nucleophilic Substitution (Amines, Alkoxides) Type->SNAr Displacement Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Type->Coupling C-C Bond Formation SNAr_Choice Use 6-BROMO (Faster, Cheaper) SNAr->SNAr_Choice Partner Is Coupling Partner Stable/Cheap? Coupling->Partner Stable Yes (e.g., Ph-B(OH)2) Partner->Stable Robust Unstable No (e.g., 2-Pyridyl, Alkyl) Partner->Unstable Fragile Br_Couple Use 6-BROMO (With XPhos/SPhos) Stable->Br_Couple I_Couple Use 6-IODO (Mild Conditions Required) Unstable->I_Couple

Caption: Decision tree for selecting between 6-bromo and 6-iodo substrates.

References

  • Synthesis of 6-Hydroxypicolinic Acid Derivatives

    • Source: ChemicalBook & Sigma-Aldrich Technical D
    • URL:

  • Mechanistic Studies on 2-Halopyridines (

    
    ): 
    
    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[3][4]

    • Source:J. Org.[5][6] Chem. (via PMC).

    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 2-Pyridyl Halides

    • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
    • Source:Angew. Chem. Int. Ed.
    • URL:[Link]

  • Title: A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides (Analogous Heterocycles).

Sources

A Comparative Guide to the Crystal Structures of 5-Hydroxy-6-Iodopyridine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the crystal structure of 5-hydroxy-6-iodopyridine-2-carboxylic acid and its derivatives. Understanding the three-dimensional architecture of these molecules is paramount for rational drug design, as subtle changes in the substitution pattern on the pyridine ring can significantly influence intermolecular interactions, crystal packing, and ultimately, the physicochemical properties of active pharmaceutical ingredients (APIs). This guide synthesizes crystallographic data with practical insights into the experimental methodologies that underpin these structural determinations.

The Significance of Hydroxypyridine Carboxylic Acids in Medicinal Chemistry

Hydroxypyridine carboxylic acids are privileged scaffolds in drug discovery. The arrangement of the hydroxyl, carboxylic acid, and nitrogen functionalities provides a rich landscape for hydrogen bonding and metal coordination, crucial for molecular recognition at biological targets. The introduction of a halogen atom, such as iodine, further modulates the electronic properties and can introduce halogen bonding, a directional interaction increasingly exploited in crystal engineering and drug design.

Comparative Crystal Structure Analysis

While the specific crystal structure of 5-hydroxy-6-iodopyridine-2-carboxylic acid is not publicly available in crystallographic databases as of this writing, we can infer its likely structural characteristics by a comparative analysis of closely related hydroxypyridine-carboxylic acid derivatives. A recent comprehensive study by Nagy et al. (2024) on a series of 3-hydroxy-4-pyridine-carboxylic acid (3HPC) and 4-hydroxy-3-pyridine-carboxylic acid (4HPC) derivatives provides an excellent basis for this comparison.[1][2]

The key structural feature in these systems is the potential for keto-enol tautomerism and the formation of strong intramolecular hydrogen bonds between the vicinal hydroxyl and carboxylate groups.[1] The specific tautomer present in the solid state is subtly influenced by the electronic nature of other ring substituents.

Table 1: Comparison of Crystallographic Data for Selected Hydroxypyridine-Carboxylic Acid Derivatives

CompoundCCDC #FormulaCrystal SystemSpace GroupKey Intramolecular InteractionsKey Intermolecular Interactions
3-Hydroxypyridinium-4-carboxylate (A1)1951148C6H5NO3MonoclinicP21/nO-H···ON-H···O, C-H···O, π-π stacking
2-Ethyl-3-hydroxypyridinium-4-carboxylate (A2)1951149C8H9NO3MonoclinicP21/cO-H···ON-H···O, C-H···O, π-π stacking
1-Methyl-3-hydroxypyridinium-4-carboxylate (A3)1951150C7H7NO3MonoclinicP21/cO-H···OC-H···O, π-π stacking
6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (B2)1951151C7H7NO3MonoclinicP21/cN-H···OO-H···O, C-H···O, π-π stacking
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (B3)1951152C7H7NO3OrthorhombicPca21C-H···OC-H···O, π-π stacking

Data synthesized from Nagy et al. (2024).[1][2]

For 5-hydroxy-6-iodopyridine-2-carboxylic acid, we can predict a planar structure with a strong intramolecular hydrogen bond between the 5-hydroxyl group and the 2-carboxylic acid. The iodine atom at the 6-position is expected to influence the crystal packing through potential halogen bonding (I···O or I···N interactions) with neighboring molecules. The overall packing will likely be dominated by hydrogen bonding from the carboxylic acid and hydroxyl groups, as well as π-π stacking of the pyridine rings.

Experimental Protocols: A Self-Validating System

The successful determination of a crystal structure is contingent on the synthesis of high-quality single crystals. The protocols described below are based on established methodologies for the synthesis and crystallization of pyridine carboxylic acid derivatives and are designed to be self-validating through in-process controls and characterization.

Synthesis of Substituted Hydroxypyridine Carboxylic Acids

The synthesis of functionalized pyridine carboxylic acids can be approached through various routes, often involving the oxidation of alkylpyridines or multi-component reactions.[3][4]

Diagram 1: Generalized Synthetic Workflow

G Start Substituted Alkylpyridine Oxidation Oxidation (e.g., KMnO4, HNO3) Start->Oxidation Oxidizing Agent Purification1 Purification (Precipitation/Chromatography) Oxidation->Purification1 Crude Product Product Pyridine Carboxylic Acid Purification1->Product

Caption: A generalized workflow for the synthesis of pyridine carboxylic acids.

Step-by-Step Protocol for Oxidation:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting substituted alkylpyridine in an appropriate solvent (e.g., water or a mixture of t-butanol and water).

  • Oxidant Addition: Heat the solution to 70-90°C. Slowly add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours with vigorous stirring. The causality here is to maintain a controlled reaction rate to avoid over-oxidation and decomposition of the pyridine ring.

  • Reaction Monitoring: Continue heating and stirring until the characteristic purple color of the permanganate disappears, indicating the completion of the reaction. This provides a clear visual endpoint.

  • Workup: Filter the hot reaction mixture to remove the manganese dioxide byproduct. Cool the filtrate in an ice bath.

  • Precipitation: Carefully acidify the filtrate with hydrochloric acid to the isoelectric point of the target pyridine carboxylic acid (typically pH 3-4). This will cause the product to precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Crystallization for X-ray Diffraction

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Diagram 2: Crystallization Method Decision Tree

G Start Purified Compound Solubility Solubility Screening (Various Solvents) Start->Solubility HighSol High Solubility Solubility->HighSol LowSol Low Solubility Solubility->LowSol Cooling Slow Cooling HighSol->Cooling VaporDiff Vapor Diffusion HighSol->VaporDiff Evaporation Slow Evaporation LowSol->Evaporation Crystals Single Crystals Evaporation->Crystals Cooling->Crystals VaporDiff->Crystals

Caption: A decision tree for selecting an appropriate crystallization method.

Step-by-Step Protocol for Crystallization:

  • Solvent Selection: The trustworthiness of this protocol relies on systematic solvent screening. Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, ethyl acetate).[5][6] A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: If the compound has low solubility in a particular solvent, prepare a saturated solution, filter it to remove any insoluble impurities, and leave the filtrate in a loosely covered vial to allow the solvent to evaporate slowly over several days.

  • Slow Cooling: For compounds with moderate to high solubility at elevated temperatures, prepare a saturated solution at a higher temperature, filter it hot, and then allow it to cool slowly to room temperature. The gradual decrease in solubility will promote the growth of well-ordered crystals.

  • Vapor Diffusion: Dissolve the compound in a solvent in which it is highly soluble. Place this solution in a small open vial. Place the small vial inside a larger sealed container that contains a second solvent (the "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.

Authoritative Grounding & Comprehensive References

The methodologies and interpretations presented in this guide are grounded in established principles of synthetic chemistry and crystallography. The comparative structural analysis is based on data deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[7]

References

  • Nagy, V., & Kálmán, A. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. [Link]

  • Nagy, V., & Kálmán, A. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. American Chemical Society. [Link]

  • Gołąb, M., & Panek, J. J. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(41), 7821-7832. [Link]

  • Ferreira, A. F., & Santos, C. I. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. [Link]

  • Process for the production of pyridine carboxylic acids. (1972).
  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]

  • Process for preparing 4-hydroxypyridines. (2011).
  • Ferreira, A. F., & Santos, C. I. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Hydroxy-6-iodopyridine-2-carboxylic Acid

[1]

Executive Summary & Immediate Directives

5-Hydroxy-6-iodopyridine-2-carboxylic acid is a functionalized heterocyclic building block. For disposal purposes, it must be treated as Halogenated Organic Waste due to the presence of the iodine atom.

Critical Prohibition: Do NOT dispose of this compound down the drain or in general trash. Its halogenated nature requires high-temperature incineration with specific flue gas scrubbing to prevent the release of toxic iodine vapors.

Quick Reference Matrix
ParameterClassificationAction
Waste Stream Halogenated Organic Segregate from non-halogenated solvents.
Physical State Solid (Powder)Dispose in Hazardous Solid Waste drum.
Solution State Acidic / OrganicDispose in Halogenated Solvent carboy.
RCRA Status Characteristic (Not Listed)Treat as hazardous; do not dilute to bypass.
PPE Nitrile gloves, Safety GogglesStandard Level D protection.

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in a self-validating safety protocol. The disposal method is dictated by the functional groups present.

  • Chemical Structure Analysis:

    • Pyridine Ring: Nitrogen-containing heterocycle; potential for unpleasant odor and biological activity.

    • Carboxylic Acid (-COOH): Acidic functionality. Lowers pH of aqueous mixtures; incompatible with strong bases and acid-sensitive agents (e.g., cyanides, sulfides).

    • Iodine (-I): Heavy halogen. This is the critical determinant for disposal. Burning iodinated compounds without scrubbers releases elemental iodine (

      
      ) or hydrogen iodide (
      
      
      ), which are corrosive and toxic.
    • Hydroxyl (-OH): Increases polarity/solubility in polar solvents.

  • GHS Classification (Derived from Analogous Halogenated Pyridines):

    • Signal Word: WARNING

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder)

Applicable for: Expired reagents, contaminated weighing boats, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "5-Hydroxy-6-iodopyridine-2-carboxylic acid"

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent potential exothermic reactions.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, reaction workups.

  • pH Check: If the waste is aqueous, check pH.[4] If pH < 2, it is a Corrosive Acid.[5] However, because it contains Iodine, the Halogenated status takes precedence for the incineration path.

  • Solvent Compatibility:

    • Compatible: Methanol, Dichloromethane, Ethyl Acetate, Acetonitrile.

    • Incompatible: Strong oxidizers, highly basic solutions (exothermic deprotonation).

  • The "Halogen Rule": If this compound is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire mixture must now be classified as Halogenated Waste .

    • Why? Even trace amounts of iodine require the waste facility to use halogen-specific incinerators.

Waste Segregation Logic (Decision Tree)

The following diagram illustrates the logical flow for determining the correct waste stream. This visual aid ensures researchers make the correct decision at the bench.

WasteSegregationStartStart: 5-Hydroxy-6-iodopyridine-2-carboxylic acid WasteStateCheckWhat is the physical state?Start->StateCheckSolidSolid (Powder/Debris)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidBinSolid Hazardous Waste Container(Label: Toxic/Irritant)Solid->SolidBinPlace in double-lined drumSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckHaloYesYesSolventCheck->HaloYesHaloNoNo (e.g., MeOH, Water)SolventCheck->HaloNoHaloWasteHalogenated Solvent Waste Carboy(Critical: Contains Iodine)HaloYes->HaloWasteHaloNo->HaloWasteContaminates entire streamMust treat as Halogenated

Figure 1: Waste segregation decision tree ensuring iodinated compounds are routed to halogen-compatible incineration streams.

Emergency Procedures

Accidental Release (Spill)
  • Evacuate & Ventilate: If the spill is significant (>10g) and dust is visible, clear the immediate area to allow aerosols to settle.

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a N95 dust mask if powder is airborne.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a weak base (e.g., 5% Sodium Bicarbonate) to neutralize any residual acid, followed by water and detergent.

  • Disposal of Cleanup Materials: All contaminated towels and pads must go into the Solid Hazardous Waste bin, not the regular trash.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[2][6] Seek medical attention (Iodinated compounds can cause persistent irritation).[6]

  • Skin Contact: Wash with soap and water.[2][7][8] If irritation persists, consult a physician.

Regulatory & Compliance Context

  • EPA (RCRA): While not explicitly P-listed or U-listed, this chemical is a Characteristic Waste if it exhibits toxicity. Under the "Mixture Rule," mixing it with a listed halogenated solvent (like Methylene Chloride, F002) makes the whole waste F-listed [1].

  • Incineration Requirements: Facilities burning this waste must adhere to strict emission limits for Hydrogen Iodide (HI) and Iodine (

    
    ). Mislabeling this as "Non-Halogenated" can damage incinerator scrubbers or violate air emission permits [2].
    

References

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA). Available at: [Link]

  • PubChem. "6-Iodo-pyridine-2-carboxylic acid (Compound Summary)."[9] National Library of Medicine.[9] Available at: [Link][9]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Hydroxy-6-iodopyridine-2-carboxylic acid
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5-Hydroxy-6-iodopyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.